5-Azaspiro[2.3]hexane trifluoroacetate
Description
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Properties
IUPAC Name |
5-azaspiro[2.3]hexane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.C2HF3O2/c1-2-5(1)3-6-4-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQZXVXPCWHTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure and physical properties of 5-Azaspiro[2.3]hexane trifluoroacetate
Engineering Conformational Rigidity: Chemical Structure, Physical Properties, and Synthesis of 5-Azaspiro[1]hexane Trifluoroacetate
The Spirocyclic Bioisostere Paradigm
In modern medicinal chemistry, the overreliance on flat, flexible, and highly lipophilic saturated heterocycles—such as piperidine and morpholine—often leads to suboptimal pharmacokinetic profiles, including high intrinsic clearance and off-target promiscuity (e.g., hERG liability). To circumvent these issues, drug development professionals have increasingly turned to three-dimensional, conformationally restricted scaffolds.
Among these, the 5-azaspiro[1]hexane motif has emerged as a highly valuable bioisostere. By fusing a highly strained azetidine ring with a cyclopropane ring, chemists can "freeze" the conformational flexibility of the amine vector. This rigidification not only preserves the essential basicity required for target binding but also significantly reduces lipophilicity and oxidative metabolic liability 2[2].
Figure 1. Bioisosteric replacement strategy mapping piperidine to 5-azaspiro[1]hexane.
Chemical Structure and Physical Properties
The core architecture of 5-azaspiro[1]hexane features a[1]-spiro junction connecting a cyclopropane moiety with an azetidine ring 3[3]. The increased s -character of the C-C bonds within the cyclopropane ring exerts a subtle electron-withdrawing inductive effect, which slightly lowers the pKa of the azetidine nitrogen compared to a standard piperidine.
From a practical laboratory standpoint, low-molecular-weight azetidines are notoriously volatile and susceptible to loss during solvent evaporation. To ensure quantitative recovery, long-term stability, and immediate readiness for parallel amide coupling workflows, the compound is universally isolated and stored as a trifluoroacetate (TFA) salt (CAS: 1466514-80-6) 4[4]. The TFA counterion provides excellent solubility in polar aprotic solvents (e.g., DMF, DMSO) critical for downstream medicinal chemistry applications 5[5].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 5-Azaspiro[1]hexane trifluoroacetate |
| CAS Number | 1466514-80-6 |
| Molecular Formula | C5H9N · C2HF3O2 (Total: C7H10F3NO2) |
| Molecular Weight | 197.15 g/mol |
| Exact Mass (Free Base) | 83.0735 g/mol |
| Physical State | Solid / Brown Oil |
| Topological Polar Surface Area (TPSA) | 12.03 Ų (Free Base) |
Synthesis Methodology and Experimental Protocols
The construction of the highly strained[1] spiro system requires precise thermodynamic control. The most reliable and scalable methodology relies on the cyclopropanation of an exocyclic double bond on an azetidine ring 3[3].
Figure 2. Step-by-step synthetic workflow for 5-azaspiro[1]hexane trifluoroacetate.
Step-by-Step Protocol: Synthesis of 5-Azaspiro[1]hexane Trifluoroacetate
Causality Note: We deliberately avoid basic aqueous workups in the final step. The high volatility of the free 5-azaspiro[1]hexane base makes standard extraction highly inefficient. By utilizing TFA for the Boc-deprotection, the product is directly isolated as a stable, non-volatile salt 5[5].
-
Preparation of the Carbene Source: Under an inert nitrogen atmosphere, dissolve N-Boc-3-methyleneazetidine (1.0 equiv) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0 °C using an ice bath.
-
Simmons-Smith Cyclopropanation: Slowly add diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.5 equiv) dropwise, followed by the careful addition of diiodomethane (CH₂I₂, 2.5 equiv). Maintain the temperature at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir overnight. (Note: Rhodium-catalyzed diastereoselective cyclopropanation can be substituted if functionalized cyclopropyl moieties are required 3[3]).
-
Quenching and Intermediate Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield N-Boc-5-azaspiro[1]hexane.
-
Acidic Cleavage (Boc Deprotection): Dissolve the purified N-Boc-5-azaspiro[1]hexane in a 1:1 (v/v) mixture of anhydrous DCM and Trifluoroacetic Acid (TFA). Stir the solution at room temperature for 2 hours. The high concentration of TFA drives the rapid protonation and fragmentation of the tert-butyl group into isobutylene gas and CO₂.
-
Final Isolation: Concentrate the reaction mixture under reduced pressure. To remove residual, unreacted TFA, co-evaporate the resulting residue with toluene (3x) followed by diethyl ether (2x). Dry under high vacuum to afford 5-azaspiro[1]hexane trifluoroacetate as a stable brown oil/solid 5[5].
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesized batch before deployment in drug screening, the protocol must be self-validating. The presence of trapped, excess TFA is a common artifact that can artificially inflate apparent yields and disrupt downstream stoichiometric peptide couplings.
-
¹H NMR (500 MHz, CD₃OD): Validation of the spirocyclic core is confirmed by the presence of highly shielded cyclopropane protons (multiplets typically residing between 0.60–1.15 ppm) and the distinct azetidine ring protons (~3.90–4.10 ppm) 5[5].
-
¹⁹F NMR (376 MHz, CD₃OD): A critical step. A single, sharp resonance at approximately -75.0 to -76.0 ppm confirms the presence of the trifluoroacetate counterion 5[5]. Integration against an internal standard (e.g., fluorobenzene) must be performed to ensure an exact 1:1 molar ratio of amine to TFA.
-
High-Resolution Mass Spectrometry (HRMS-ESI+): The calculated exact mass for the free base cation [M + H]⁺ (C₅H₁₀N⁺) is 84.0808; observed values must fall within a 5 ppm error margin (e.g., found: 84.0811) 5[5].
References
-
Molaid - 5-azaspiro[1]hexane trifluoroacetate- CAS 1466514-80-6. Available at: [Link]
-
Beilstein Journal of Organic Chemistry - Stereocontrolled synthesis of 5-azaspiro[1]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Available at: [Link]
-
RSC Publishing (Chemical Communications) - Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes. Available at:[Link]
-
ACS Publications (The Journal of Organic Chemistry) - 4-Azaspiro[1]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. Available at:[Link]
Sources
- 1. cambridge.org [cambridge.org]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. BJOC - Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid [beilstein-journals.org]
- 4. 5-氮杂螺[2.3]己烷三氟乙酸 - CAS号 1466514-80-6 - 摩熵化学 [molaid.com]
- 5. pubs.acs.org [pubs.acs.org]
Engineering Conformational Rigidity: The Role of 5-Azaspiro[2.3]hexane Trifluoroacetate in Next-Generation Therapeutics
Executive Summary
In contemporary medicinal chemistry, the transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a proven strategy to enhance pharmacokinetic profiles and target specificity. 5-Azaspiro[2.3]hexane trifluoroacetate represents a critical building block in this paradigm. As a highly strained, spirocyclic secondary amine, it provides unique spatial vectors for pharmacophore presentation while maintaining significant metabolic stability. This technical guide explores the physicochemical properties of 5-azaspiro[2.3]hexane trifluoroacetate, its strategic application in the synthesis of Plasma Kallikrein (PKK) inhibitors[1], and provides a field-validated experimental workflow for its integration into complex heteroaromatic systems.
Physicochemical Profiling & Structural Dynamics
The utility of 5-azaspiro[2.3]hexane lies in its rigid spirocyclic core. Unlike flexible alkyl amines or flat heteroaromatics, the spiro[2.3]hexane system locks the nitrogen atom into a specific conformational geometry. This rigidity reduces the entropic penalty upon target binding and increases the Fraction sp3 ( Fsp3 ) of the resulting drug molecule, a metric strongly correlated with clinical success [3].
The compound is predominantly supplied and handled as a trifluoroacetate (TFA) salt. Free low-molecular-weight spirocyclic amines are often volatile, hygroscopic, and susceptible to oxidative degradation. The TFA salt ensures a stable, crystalline solid that is easily weighed and stored, requiring in situ neutralization during synthetic applications.
Quantitative Data Summary
| Property | Specification |
| Chemical Name | 5-Azaspiro[2.3]hexane trifluoroacetate |
| CAS Registry Number | 1466514-80-6[2] |
| Molecular Formula | C5H9N⋅C2HF3O2 (or C7H10F3NO2 )[2] |
| Molecular Weight | 197.15 g/mol [2] |
| Physical Form | Solid (TFA Salt) |
| Core Structure | Spiro-fused azetidine and cyclopropane rings |
Strategic Application: Plasma Kallikrein (PKK) Inhibition
Plasma Kallikrein (PKK) is a serine protease that plays a central role in the kinin-kallikrein system. Unregulated PKK activity leads to the excessive cleavage of high-molecular-weight kininogen (HMWK), resulting in the overproduction of bradykinin. Bradykinin binding to the B2 receptor induces severe vascular permeability and vasodilation, which are the primary pathological drivers in edema-associated diseases such as diabetic macular edema (DME) and hereditary angioedema (HAE)[1].
5-Azaspiro[2.3]hexane trifluoroacetate is utilized as a highly specific structural moiety in the synthesis of novel heteroaromatic carboxamide derivatives that act as potent PKK inhibitors[1]. The spirocyclic appendage fits precisely into the hydrophobic sub-pockets of the PKK active site, providing superior binding affinity and selectivity over off-target serine proteases.
Plasma Kallikrein signaling pathway and targeted inhibition by spirocyclic derivatives.
Experimental Workflow: Synthetic Integration via SNAr
The following protocol details the Nucleophilic Aromatic Substitution ( SNAr ) of a heteroaromatic halide using 5-azaspiro[2.3]hexane trifluoroacetate to generate a PKK inhibitor precursor. This methodology is designed as a self-validating system, ensuring high yield and purity[1].
Step-by-Step Methodology
Step 1: Reagent Charging & In Situ Neutralization
-
Action: In a pressure-resistant reaction vessel, combine the heteroaromatic halide core (1.0 eq) with 5-azaspiro[2.3]hexane trifluoroacetate (1.2 g, ~1.5 eq). Add N,N-Diisopropylethylamine (DIPEA) (2.0 mL)[1].
-
Causality: The spirocyclic amine is utilized as a TFA salt for stability. DIPEA is a sterically hindered, non-nucleophilic base that serves a dual purpose: it liberates the highly nucleophilic free amine in situ without competing for the electrophile, and it scavenges the hydrohalic acid generated during the SNAr process, preventing reaction stalling.
Step 2: Stepped Thermal Activation
-
Action: Seal the vessel and stir the mixture at 100°C for 16 hours. Subsequently, elevate the temperature to 120°C for an additional 5 hours[1].
-
Causality: The spiro[2.3]hexane system possesses significant steric bulk around the nitrogen center compared to unbranched amines. This steric hindrance increases the activation energy ( Ea ) required to form the Meisenheimer complex intermediate. The prolonged, stepped thermal gradient ensures complete nucleophilic attack while mitigating the risk of thermal degradation of the starting materials.
Step 3: Phase Separation & Basification
-
Action: Cool the reaction mixture to ambient temperature (20–25°C). Remove the upper DIPEA phase under reduced pressure. Add 4 M aqueous NaOH (4.0 mL) to the residue and stir vigorously for 30 minutes[1].
-
Causality: The aggressive 4 M NaOH wash ensures that any unreacted TFA or residual hydrohalic salts are completely neutralized. This forces the newly formed spirocyclic product entirely into its free-base form, optimizing the partition coefficient for the subsequent organic extraction.
Step 4: Extraction & Analytical Validation
-
Action: Extract the aqueous layer with ethyl acetate ( 3×10 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Validation: Analyze the crude product via LC-MS (ESI+). The successful coupling is confirmed by the presence of the [M+H]+ molecular ion peak corresponding to the target heteroaromatic carboxamide derivative. 1H -NMR should reveal characteristic multiplet signals for the cyclopropyl protons (typically heavily shielded, δ 0.5–1.0 ppm) and the azetidine protons ( δ 3.5–4.5 ppm).
References
-
[1] WO2020035540A1 - Heteroaromatic carboxamide derivatives as plasma kallikrein inhibitors. Google Patents. Available at:
-
[2] 1466514-80-6 - 5-Azaspiro[2.3]hexane trifluoroacetate. ChemSrc. Available at:[Link]
-
[3] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at:[Link]
Sources
The Ascendant Role of 5-Azaspiro[2.3]hexane Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel chemical matter with enhanced therapeutic properties is a perpetual driver of innovation in drug discovery. Among the myriad of scaffolds explored, strained ring systems have emerged as a compelling strategy to navigate three-dimensional chemical space and achieve unique pharmacological profiles. This technical guide delves into the burgeoning importance of 5-azaspiro[2.3]hexane derivatives, a class of conformationally restricted molecules that are demonstrating significant potential across a range of therapeutic areas. We will explore the synthetic intricacies of this scaffold, its application as a bioisostere, its role in targeting challenging protein classes, and the experimental methodologies employed to unlock its full therapeutic potential.
Introduction: The Allure of the Strained Spirocycle
The 5-azaspiro[2.3]hexane core, characterized by the fusion of a cyclopropane and an azetidine ring at a single carbon center, represents a fascinating structural motif in medicinal chemistry. This unique architecture imparts a high degree of rigidity, "freezing" the conformation of appended pharmacophoric elements. Such conformational constraint can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Furthermore, the three-dimensional nature of the 5-azaspiro[2.3]hexane scaffold allows for the exploration of chemical space beyond the "flatland" of traditional aromatic and heteroaromatic ring systems, opening up new avenues for intellectual property and the development of novel drug candidates.
This guide will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5-azaspiro[2.3]hexane derivatives, with a focus on their application as modulators of glutamate receptors and their emerging roles in other therapeutic areas.
Synthetic Strategies: Forging the Strained Scaffold
The construction of the 5-azaspiro[2.3]hexane core presents unique synthetic challenges due to its inherent ring strain. However, several elegant strategies have been developed to access this valuable scaffold, often involving key cyclopropanation reactions.
A prominent example is the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. This approach, starting from D-serine, highlights the strategic use of a rhodium-catalyzed cyclopropanation of an exocyclic methylene azetidine intermediate.
General Synthetic Workflow:
The synthesis typically begins with a protected amino acid, such as D-serine, which is elaborated to form a key azetidinone intermediate. This intermediate then undergoes olefination to introduce the exocyclic double bond necessary for the subsequent cyclopropanation.
Caption: General synthetic scheme for 5-azaspiro[2.3]hexane amino acids.
Other synthetic approaches often rely on the Johnson-Corey-Chaykovsky reaction, which involves the use of sulfonium ylides to generate the cyclopropane ring. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final product.
Therapeutic Applications: A Scaffold of Growing Importance
The unique structural features of 5-azaspiro[2.3]hexane derivatives have led to their exploration in a variety of therapeutic contexts.
Central Nervous System (CNS) Disorders: Modulating Glutamate Receptors
L-glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors, both ionotropic and metabotropic (mGluRs), are implicated in a wide range of neurological and psychiatric disorders. The conformational flexibility of L-glutamic acid allows it to adopt numerous conformations, leading to a lack of receptor subtype selectivity.
The development of conformationally "frozen" analogues, such as those based on the 5-azaspiro[2.3]hexane scaffold, is a key strategy to enhance selectivity and potency for specific mGluR subtypes. By locking the pharmacophoric elements in a specific spatial arrangement, these derivatives can be designed to interact with the binding pocket of a single mGluR subtype with high affinity. This approach holds significant promise for the development of novel therapeutics for conditions such as schizophrenia, Parkinson's disease, Alzheimer's disease, and chronic pain.
Caption: Modulation of glutamatergic signaling by 5-azaspiro[2.3]hexane analogues.
Emerging Applications: Beyond the CNS
The utility of the 5-azaspiro[2.3]hexane scaffold is not limited to CNS disorders. Its potential as a bioisostere for other common heterocyclic rings, such as piperidine, has garnered significant interest. Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacokinetic properties of a drug candidate while maintaining or improving its biological activity.
Recent studies have highlighted the incorporation of the 5-azaspiro[2.3]hexane motif in inhibitors of histone deacetylases (HDACs) and histone-interacting protein (HIPT1), suggesting its potential in oncology and other therapeutic areas where epigenetic modulation is a key therapeutic strategy. However, detailed structure-activity relationships and quantitative biological data for these applications are still emerging.
Structure-Activity Relationships (SAR) and Quantitative Data
While a comprehensive SAR for 5-azaspiro[2.3]hexane derivatives across all biological targets is still under development, some key principles have emerged from studies on glutamate receptor modulators. The stereochemistry of the substituents on both the cyclopropane and azetidine rings is critical for activity and selectivity. The precise positioning of the acidic and basic functionalities, mimicking the glutamic acid pharmacophore, is paramount for potent receptor interaction.
| Compound ID | Scaffold | Target | Activity (IC50/Ki) | Reference |
| 27a | 4-carboxy-1-(ethoxycarbonyl)-5-azaspiro[2.3]hexane | mGluRs | Data not yet published | |
| 27c | 4-carboxy-1-(ethoxycarbonyl)-5-azaspiro[2.3]hexane | mGluRs | Data not yet published | |
| Hypothetical HDACi | N-hydroxy-5-azaspiro[2.3]hexane-1-carboxamide | HDAC1/3 | - | - |
| Hypothetical HIPT1i | Substituted 5-azaspiro[2.3]hexane | HIPT1 | - | - |
Note: The table above is illustrative. Specific quantitative data for many 5-azaspiro[2.3]hexane derivatives is not yet widely available in the public domain and represents an active area of research.
Experimental Protocol: Radioligand Binding Assay for mGluR Subtypes
To assess the affinity of novel 5-azaspiro[2.3]hexane derivatives for specific metabotropic glutamate receptor subtypes, a radioligand binding assay is a standard and robust method.
Objective:
To determine the binding affinity (Ki) of a test compound for a specific mGluR subtype (e.g., mGluR1) expressed in a recombinant cell line.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the mGluR subtype of interest.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Quisqualic acid for mGluR1).
-
Test Compounds: 5-azaspiro[2.3]hexane derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., L-glutamate).
-
96-well plates, filter mats, and scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations (typically in a serial dilution).
-
Radioligand at a concentration near its Kd.
-
For non-specific binding wells, add the unlabeled ligand.
-
Initiate the binding reaction by adding the cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter mats and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to obtain the specific binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Future Outlook and Conclusion
The 5-azaspiro[2.3]hexane scaffold is a testament to the power of synthetic innovation in driving drug discovery. Its unique conformational rigidity and three-dimensional character provide a powerful platform for the design of potent and selective modulators of challenging biological targets. While the initial focus has been on glutamate receptors for the treatment of CNS disorders, the emerging applications in areas such as oncology highlight the broader potential of this versatile scaffold.
Future research will undoubtedly focus on the development of more efficient and scalable synthetic routes to a wider range of substituted 5-azaspiro[2.3]hexane derivatives. A deeper understanding of the structure-activity relationships for different biological targets will be crucial for the rational design of next-generation therapeutics. As our ability to navigate and exploit three-dimensional chemical space continues to evolve, the 5-azaspiro[2.3]hexane scaffold is poised to play an increasingly important role in the development of novel medicines to address unmet medical needs.
References
-
Bechi, B., Amantini, D., Tintori, C., Botta, M., & di Fabio, R. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120. [Link]
-
Bechi, B., Amantini, D., Tintori, C., Botta, M., & di Fabio, R. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. PubMed. [Link]
-
Bechi, B., Amantini, D., Tintori, C., Botta, M., & di Fabio, R. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. ResearchGate. [Link]
-
Yashin, D. V., et al. (2021). Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid. ResearchGate. [Link]
-
Bechi, B., Amantini, D., Tintori, C., Botta, M., & di Fabio, R. (2014). Supporting Information File 3 for: Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journals. [Link]
-
Davies, H. M. L. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory Theses and Dissertations. [Link]
-
Chuprakov, S., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PubMed Central. [Link]
-
Doyle, M. P., et al. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. [Link]
-
Fokin, V. V. (2010). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins. Synfacts. [Link]
-
Ma, S., et al. (2023). Rhodium-Catalyzed [7 + 1] Cycloaddition of Exocyclic 1,3-Dienylcyclopropanes and Carbon Monoxide. Organic Letters. [Link]
Conformational Analysis of 5-Azaspiro[2.3]hexane Spirocyclic Systems: A Technical Whitepaper
Executive Summary: The "Escape from Flatland"
Modern drug discovery is increasingly moving away from flat, two-dimensional aromatic rings toward sp³-rich, three-dimensional scaffolds to improve physicochemical properties, metabolic stability, and target selectivity ()[1]. Among these, the 5-azaspiro[2.3]hexane system—a spirocycle consisting of a cyclopropane ring fused to an azetidine ring—has emerged as a highly privileged motif.
While standard azetidines are prone to a flexible "butterfly" ring-puckering motion, the introduction of a spiro-fused cyclopropane induces massive ring strain that effectively "freezes" the conformation of the azetidine[2]. This inherent rigidity makes 5-azaspiro[2.3]hexane an ideal bioisostere for piperidine and a powerful scaffold for creating conformationally restricted non-natural amino acids, such as "frozen" analogues of L-glutamic acid ()[3].
This whitepaper provides an in-depth mechanistic analysis of the conformational dynamics of 5-azaspiro[2.3]hexane, detailing self-validating experimental protocols and the thermodynamic profiling required to leverage this scaffold in rational drug design.
Structural & Conformational Dynamics
The conformational landscape of 5-azaspiro[2.3]hexane is dictated by the extreme steric and electronic constraints of the spiro-junction. The shared quaternary carbon (C3 of the azetidine ring) forces the internal bond angles of the azetidine to deviate from their ideal sp³ geometry, increasing the activation energy required for nitrogen inversion and completely suppressing continuous ring puckering.
When functionalized as an amino acid, the restricted rotation around the C3–C4 bond locks the spatial orientation of the amino and carboxylate exit vectors. This pre-organization is thermodynamically highly favorable; by paying the entropic penalty during chemical synthesis rather than upon target binding, these rigidified ligands achieve exceptionally high binding affinities at specific receptor subtypes ()[4].
Quantitative Conformational Data
To understand the thermodynamic stability of this system, we examine the relative energies of four synthesized diastereomers of a 5-azaspiro[2.3]hexane intermediate (compounds 20a–d), calculated at the Hartree-Fock (HF/6-31G*) level of theory[5]. The trans-selective isomers exhibit significantly lower energy profiles due to the minimization of steric clashes between the cyclopropyl substituents and the azetidine ring.
Table 1: Relative Energies of 5-Azaspiro[2.3]hexane Diastereomers (Calculated at HF/6-31G)*
| Diastereomer | Stereochemical Configuration | Relative Energy (kcal/mol) | Structural Stability |
| 20a | RRS | 0.00 | Global Minimum (Most Stable) |
| 20c | SSS | 0.00 | Global Minimum (Most Stable) |
| 20b | SRS | +1.49 | Local Minimum |
| 20d | RSS | +4.48 | Highest Energy (Least Stable) |
Self-Validating Experimental Methodologies
Accurate conformational analysis of highly strained spirocycles requires an orthogonal, three-pronged approach. As an application scientist, I strongly advise against relying on a single modality. The following protocols are designed with built-in causality and self-validation mechanisms.
Workflow for the orthogonal conformational analysis of spirocyclic systems.
Protocol 1: Computational Density Functional Theory (DFT)
Causality: Because the 5-azaspiro[2.3]hexane scaffold is exceptionally rigid, its conformational space is limited. Therefore, an initial rapid scan using Hartree-Fock (HF/6-31G*) is computationally efficient and sufficient to map the macroscopic energy landscape before refining with higher-level DFT (e.g., B3LYP) to account for electron correlation in the strained cyclopropane bonds[6].
-
Conformer Generation: Generate an initial pool of conformers using a molecular mechanics force field (e.g., OPLS4).
-
Redundancy Filtration: Eliminate redundant conformers using a Root-Mean-Square Deviation (RMSD) cutoff of 0.5 Å and discard highly improbable geometries using an energy window cutoff of 5 kcal/mol[6].
-
Geometry Optimization: Submit the filtered conformers to Gaussian09 for full geometry optimization in vacuo at the HF/6-31G* level.
-
Self-Validation Checkpoint: Perform a vibrational frequency calculation on the optimized geometries. The system is only validated as a true local/global minimum if the calculation yields zero imaginary frequencies .
Protocol 2: Solution-State NMR Spectroscopy
Causality: While DFT provides theoretical minima, solution-state NMR in D₂O is required to mimic the physiological dielectric environment, which heavily influences the nitrogen inversion barrier. 2D NOESY is explicitly chosen because through-space magnetization transfer accurately maps the rigid trans/cis relationships across the spiro-junction.
-
Sample Preparation: Dissolve 5-10 mg of the 5-azaspiro[2.3]hexane derivative in 600 µL of D₂O.
-
1D Acquisition: Acquire standard ¹H and ¹³C spectra to assign the azetidine backbone.
-
2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 300–500 ms to capture spatial proximities (< 5 Å).
-
Self-Validation Checkpoint: Extract the exact dihedral angles using the Karplus equation from ³J-coupling constants. Back-calculate the interatomic distances from the NOE build-up rates and cross-reference them against the 3D coordinates generated in Protocol 1. A deviation of >0.2 Å indicates an unresolved solvent-induced rotamer.
Protocol 3: Solid-State X-Ray Crystallography & EVP Analysis
Causality: To prove that 5-azaspiro[2.3]hexane is a viable bioisostere for piperidine, we must mathematically project the 3D trajectory of its substituents. Exit Vector Plot (EVP) analysis translates the crystallographic coordinates into a measurable vector space.
-
Crystallization: Grow single crystals using vapor diffusion in a low-polarity solvent system to prevent hydrogen-bond disruption of the lattice.
-
Diffraction & Solving: Acquire diffraction data and solve the structure using direct methods.
-
EVP Generation: Map the N–C exit vectors of the spirocycle and overlay them with a standard chair-conformation piperidine.
-
Self-Validation Checkpoint: Ensure the crystallographic R-factor is < 5%. This confirms the atomic model accurately reflects the raw diffraction data without overfitting, validating the EVP trajectories.
Biological Translation: Targeting Glutamatergic Synapses
The ultimate application of this conformational analysis is in rational drug design. L-glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in disorders like schizophrenia and Alzheimer's disease ()[3].
By synthesizing 5-azaspiro[2.3]hexane derivatives as "frozen" L-Glu analogues, researchers can selectively target specific Ionotropic (iGluR) or Metabotropic (mGluR) Glutamate Receptors. The rigid spirocyclic scaffold locks the pharmacophore into the exact bioactive conformation required to trigger the receptor, bypassing the entropic penalty of binding and initiating the downstream signaling cascade with extreme precision.
Signaling pathway of frozen L-Glu analogues at glutamatergic synapses.
References
-
Bechi, B., Amantini, D., Tintori, C., Botta, M., & di Fabio, R. "Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally 'frozen' analogues of L-glutamic acid." Beilstein Journal of Organic Chemistry, 2014.[Link]
-
Grygorenko, O. O., et al. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." RSC Advances, 2025. [Link]
-
Mykhailiuk, P. K., et al. "“Linear” and “angular” spirocyclic azetidines in drug discovery: state of the art." Angewandte Chemie International Edition (via ResearchGate), 2024.[Link]
-
Domainex Synthesis Group. "Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery." Domainex Technical Blog, 2025. [Link]
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid [beilstein-journals.org]
- 6. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid - PMC [pmc.ncbi.nlm.nih.gov]
5-Azaspirohexane Trifluoroacetate: Physicochemical Properties, Exact Mass, and Applications in Drug Discovery
5-Azaspiro[1]hexane Trifluoroacetate: Physicochemical Properties, Exact Mass, and Applications in Drug Discovery
Executive Summary
The shift from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a defining trend in modern medicinal chemistry. Among these, spirocyclic amines like 5-azaspiro[1]hexane serve as superior isosteres for traditional piperidines and pyrrolidines. By utilizing the trifluoroacetate (TFA) salt form (CAS: 1466514-80-6), researchers can bypass the volatility and instability of the free base, enabling precise stoichiometric control in high-throughput synthesis. This technical guide explores the physicochemical properties, exact mass characteristics, and validated experimental protocols for utilizing 5-azaspiro[1]hexane trifluoroacetate in drug development.
Structural & Physicochemical Profiling
Understanding the exact mass and physical state of 5-azaspiro[1]hexane trifluoroacetate is critical for analytical tracking, storage, and handling.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 5-Azaspiro[1]hexane trifluoroacetate |
| CAS Registry Number | 1466514-80-6 |
| Molecular Formula (Salt) | C₇H₁₀F₃NO₂ |
| Molecular Formula (Free Base) | C₅H₉N |
| Exact Mass (Monoisotopic, Salt) | 197.0664 Da |
| Exact Mass (Monoisotopic, Free Base) | 83.0735 Da |
| Molecular Weight | 197.15 g/mol |
| Melting Point | Viscous oil to low-melting hygroscopic solid |
Melting Point Rationale
Unlike highly crystalline, planar heterocyclic salts, small, highly strained spirocyclic amine salts frequently resist crystallization. 5-Azaspiro[1]hexane trifluoroacetate typically presents as a viscous oil or a low-melting, highly hygroscopic solid at room temperature. This physical state is dictated by the high degree of conformational flexibility in the solid state and the disruption of crystal lattice packing by the bulky trifluoroacetate counterion. For comparison, heavily substituted analogs, such as [2].
Exact Mass and LC-MS Implications
The exact monoisotopic mass of the intact salt is 197.0664 Da. However, during liquid chromatography-mass spectrometry (LC-MS) under standard electrospray ionization (ESI+) conditions, the salt dissociates. The primary detectable ion is the protonated free base, [M+H]+ , at m/z 84.0813 (calculated from the + 1.0078 Da for the proton)[3]. The TFA counterion is typically invisible in positive mode but can be observed in negative mode (ESI-) at m/z 112.9856.
Causality in Drug Design: The Piperidine Isostere Paradigm
The incorporation of the 5-azaspiro[1]hexane motif is a calculated choice to optimize pharmacokinetic (PK) properties:
-
Increased Fsp3 Fraction: Replacing a flat ring with a spirocycle increases the fraction of sp3 -hybridized carbons, which statistically correlates with improved clinical success rates due to better aqueous solubility and reduced off-target protein binding.
-
Metabolic Stability: The spiro-fusion introduces steric hindrance around the amine, shielding it from rapid N-dealkylation or oxidation by cytochrome P450 enzymes. This structural advantage has been explicitly leveraged in the development of[4].
Workflow for integrating 5-azaspiro[1]hexane TFA into drug discovery pipelines.
Experimental Methodology: SNAr Coupling Protocol
The following protocol details the Nucleophilic Aromatic Substitution (SNAr) of 5-azaspiro[1]hexane trifluoroacetate with an aryl chloride. This methodology is designed as a self-validating system: the use of excess base is mechanistically required to first liberate the reactive free base and subsequently neutralize the acid generated during the substitution.
Step-by-Step Protocol
-
Reagent Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, add the electrophile (e.g., 6-chloro-2-methylpyridine-3-carbaldehyde, 1.0 eq) and 5-azaspiro[1]hexane trifluoroacetate (1.1–1.5 eq)[4].
-
Solvent and Base Addition: Suspend the reagents in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.1 M concentration. Add Potassium Bicarbonate (KHCO₃) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[4].
-
Causality: The 3.0 equivalents of base are strictly necessary. One equivalent neutralizes the TFA counterion to liberate the nucleophilic free base. The second equivalent acts as a proton scavenger for the HCl byproduct formed during the SNAr reaction. The third equivalent ensures the reaction remains basic to drive the equilibrium forward.
-
-
Thermal Activation: Seal the vial and heat the mixture to 80–100 °C for 12–16 hours[4].
-
Causality: The spirocyclic amine is more sterically hindered than a simple linear amine. Elevated temperatures are required to overcome the activation energy barrier for the formation of the intermediate Meisenheimer complex.
-
-
Reaction Monitoring: Aliquot 10 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS. The reaction is complete when the starting material mass is consumed and the product mass is dominant.
-
Workup: Cool the reaction to room temperature. Partition the mixture between water and Ethyl Acetate (EtOAc). Separate the phases and wash the organic layer with brine (3x) to thoroughly remove the DMSO solvent[4].
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via silica gel chromatography or reverse-phase preparative HPLC to yield the final functionalized spirocycle[4].
Step-by-step experimental protocol for SNAr coupling of 5-azaspiro[1]hexane TFA.
Conclusion
5-Azaspiro[1]hexane trifluoroacetate is a highly valuable building block for structurally rigidifying drug candidates. By understanding its exact mass (197.0664 Da), its physical behavior as a low-melting salt, and the stoichiometric requirements for its liberation in situ, medicinal chemists can efficiently integrate this spirocycle to enhance the metabolic stability and pharmacokinetic profiles of next-generation therapeutics.
References
Sources
- 1. US10695334B2 - Heteroaromatic carboxamide derivatives as plasma kallikrein inhibitors - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. US10695334B2 - Heteroaromatic carboxamide derivatives as plasma kallikrein inhibitors - Google Patents [patents.google.com]
Escape from Flatland: Pharmacophore Modeling and Synthetic Integration of 5-Azaspiro[2.3]hexane Trifluoroacetate
Executive Summary
The paradigm of modern medicinal chemistry has definitively shifted from planar, sp2-hybridized aromatics toward three-dimensional, sp3-rich architectures—a movement famously termed the "escape from flatland." Within this evolving chemical space, spirocyclic scaffolds have emerged as privileged structures, allowing for the precise fine-tuning of a molecule's conformational and physicochemical properties 1[1].
Specifically, the 5-azaspiro[2.3]hexane system represents a highly strained, conformationally rigid bioisostere for traditional saturated heterocycles like piperidine and pyrrolidine. This whitepaper provides an in-depth technical guide on utilizing the trifluoroacetate (TFA) salt of 5-azaspiro[2.3]hexane as a building block. By synthesizing technical accuracy with field-proven insights, we will explore its physicochemical profiling, its behavior in 3D pharmacophore modeling, and self-validating protocols for its synthetic integration into drug discovery pipelines.
The Rationale for Spirocyclic Bioisosteres
Traditional saturated amines, such as piperidine, are ubiquitous in FDA-approved drugs. However, their conformational flexibility and predictable exit vectors often lead to metabolic vulnerabilities (e.g., rapid CYP450-mediated oxidation at adjacent carbons) and off-target toxicities.
Replacing these rings with a spirocyclic core like 5-azaspiro[2.3]hexane introduces a rigid, highly three-dimensional structure. The sp3 character of the spiro center positions the azetidine and cyclopropane rings orthogonally 2[2]. This unique geometry alters the spatial projection of functional groups, allowing medicinal chemists to probe previously inaccessible sub-pockets within target receptors.
Why the Trifluoroacetate (TFA) Salt?
Causality in Reagent Selection: Free low-molecular-weight azaspirocycles are volatile, prone to polymerization, and difficult to handle on the bench. While hydrochloride (HCl) salts are common, they can be highly hygroscopic and exhibit poor solubility in the polar aprotic solvents required for high-throughput coupling. The TFA salt provides a highly crystalline, bench-stable building block with superior solubility in solvents like DMF and NMP, ensuring reliable stoichiometry during library generation.
Caption: Mechanistic rationale for replacing planar amines with 5-azaspiro[2.3]hexane.
Physicochemical Profiling & Vector Analysis
To effectively utilize 5-azaspiro[2.3]hexane in pharmacophore modeling, one must quantify how it alters the physicochemical landscape of the parent molecule. Structural evaluations of azaspiro[2.3]hexane derivatives demonstrate distinct shifts in basicity and lipophilicity compared to parent piperidines 3[3].
Table 1: Comparative Physicochemical Properties
| Property / Feature | Piperidine (Reference) | Azaspiro[2.3]hexane Class | Mechanistic Implication |
| Ring Size / Geometry | 6-membered, chair | 4+3 fused, orthogonal | Shifts exit vectors from equatorial/axial to distinct 3D quadrants. |
| Fraction sp3 (Fsp3) | 1.00 | 1.00 | Maintains high 3D character, avoiding "flatland" liabilities. |
| Relative Basicity (ΔpKa) | Baseline (~11.2) | Decreased (ΔpKa ≈ -0.9) | Reduces non-specific binding and hERG liability at physiological pH. |
| Lipophilicity (ΔLog P) | Baseline | Increased (ΔLog P ≈ +0.5) | Enhances membrane permeability while maintaining a low molecular weight. |
Data adapted from structural evaluations of azaspiro[2.3]hexane isosteres[3].
Pharmacophore Modeling of the Spirocyclic Core
Pharmacophore modeling translates the 3D geometry of the 5-azaspiro[2.3]hexane core into a set of spatial features (e.g., Hydrogen Bond Acceptor[HBA], Positive Ionizable [PI], and Hydrophobic [HYD] regions) that dictate target binding. For instance, in the design of Sigma-1 ligands or Akt2 inhibitors, the spirocycle's basic nitrogen acts as a critical PI/HBA feature, while the rigid cyclopropane ring serves as a dense HYD core that occupies distinct sub-pockets 4[4], 5[5].
Caption: Computational workflow for structure-based pharmacophore modeling using spirocycles.
Protocol 1: Structure-Based Pharmacophore Generation & Validation
This protocol ensures that the generated model is not merely fitting training data, but acts as a self-validating system capable of discriminating true actives from background noise.
-
Conformational Sampling:
-
Action: Generate a conformational ensemble of the 5-azaspiro[2.3]hexane derivative using a low-mode molecular dynamics (MD) search.
-
Causality: While the spiro[2.3] core is highly rigid, the substituents attached to the azetidine nitrogen or cyclopropane ring exhibit rotational freedom. Comprehensive sampling is required to identify the bioactive conformation that minimizes steric clashes within the receptor pocket.
-
-
Feature Mapping:
-
Action: Assign a Positive Ionizable (PI) or Hydrogen Bond Acceptor (HBA) feature to the azetidine nitrogen, and a Hydrophobic (HYD) feature to the centroid of the cyclopropane ring.
-
-
Vector Alignment & Refinement:
-
Action: Superimpose the spirocycle's exit vectors with the co-crystallized ligand of the target protein (e.g., PDB: 3E8D for Akt2). Adjust the tolerance spheres of the HYD feature to ±1.0 Å to account for the unique orthogonal projection of the cyclopropane ring.
-
-
Self-Validation via Decoy Set:
-
Action: Screen the generated pharmacophore model against a validated decoy dataset (e.g., DUD-E).
-
Validation Check: Calculate the Receiver Operating Characteristic (ROC) curve. The model is considered validated and ready for virtual screening only if the Area Under the Curve (AUC) is > 0.75, proving its discriminatory power.
-
Synthetic Integration: High-Throughput Amide Coupling
Translating computational models into physical compounds requires robust synthetic methodologies. The coupling of the 5-azaspiro[2.3]hexane TFA salt requires specific handling to maximize yield and prevent side reactions.
Protocol 2: Amide Coupling Workflow for 5-Azaspiro[2.3]hexane TFA Salt
This step-by-step methodology utilizes in situ free-basing and LC-MS monitoring as a self-validating control loop.
-
Reagent Preparation & Free-Basing:
-
Action: Dissolve 1.0 equivalent of the target carboxylic acid and 1.2 equivalents of 5-azaspiro[2.3]hexane TFA salt in anhydrous DMF (0.2 M concentration). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: The TFA salt must be fully deprotonated before the addition of the coupling agent. Adding DIPEA first ensures the azetidine nitrogen is rendered highly nucleophilic. Failing to neutralize the TFA salt completely will result in sluggish coupling and potential degradation of the activated ester.
-
-
Activation:
-
Action: Cool the mixture to 0 °C and add 1.1 equivalents of HATU. Stir for 15 minutes, then allow the reaction to warm to room temperature.
-
Causality: HATU is chosen over standard carbodiimides (like EDC) because the secondary amine of the azetidine ring is sterically hindered by the adjacent spirocenter. The highly reactive HOAt-ester intermediate generated by HATU overcomes this steric bulk.
-
-
Self-Validating Control (Reaction Monitoring):
-
Action: At t = 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.
-
Validation Check: The reaction is validated as complete when the UV trace shows >95% consumption of the starting carboxylic acid, and the MS trace confirms the presence of the desired product mass [M+H]+ , with no evidence of the intermediate active ester.
-
-
Workup & Isolation:
-
Action: Quench the reaction with saturated aqueous NaHCO3 . Extract with Ethyl Acetate, wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4 , and concentrate under reduced pressure.
-
Conclusion & Future Perspectives
The integration of 5-azaspiro[2.3]hexane trifluoroacetate into drug discovery pipelines offers a profound advantage in the ongoing "escape from flatland." By understanding the precise physicochemical shifts (decreased basicity, tuned lipophilicity) and the orthogonal 3D vectors projected by the spiro[2.3] core, application scientists can build highly predictive pharmacophore models. When paired with robust, self-validating synthetic protocols, this building block empowers the rapid generation of novel, metabolically stable bioisosteres capable of addressing the most challenging therapeutic targets.
References
- The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis.
- 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. ACS Publications / PubMed.
- Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC.
- A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. PMC.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to freebase 5-Azaspiro[2.3]hexane trifluoroacetate for organic synthesis
Application Note: Anhydrous Freebasing Strategies for Highly Volatile and Water-Soluble Spirocyclic Amines
Introduction and Mechanistic Challenges
The 5-azaspiro[2.3]hexane scaffold is an increasingly valuable building block in medicinal chemistry, frequently utilized as a conformationally restricted, metabolically stable bioisostere for piperidine and morpholine rings[1][2]. However, handling this secondary amine presents significant practical challenges. It is typically synthesized or supplied as a trifluoroacetate (TFA) salt following Boc-deprotection.
Standard freebasing protocols—which involve neutralizing the salt with aqueous sodium bicarbonate or sodium hydroxide followed by extraction into an organic solvent like dichloromethane (DCM) or diethyl ether—frequently result in catastrophic yield losses. This failure is driven by two physical properties of the 5-azaspiro[2.3]hexane freebase:
-
Extreme Hydrophilicity: The low molecular weight and high polarity of the free amine result in a partition coefficient that heavily favors the aqueous layer, making complete extraction nearly impossible.
-
High Volatility: The free amine has a low boiling point. Attempts to concentrate the organic extracts via rotary evaporation inevitably lead to the co-evaporation of the target molecule[3].
To bypass these issues, the freebasing process must be conducted under strictly anhydrous conditions without a solvent-removal step. This is optimally achieved using weakly basic ion-exchange resins (e.g., Amberlyst A21)[4][5] or heterogeneous inorganic bases, allowing the generation of a standardized stock solution of the free amine.
Physicochemical Data Summary
Understanding the physical properties of the substrate dictates the experimental design. The table below highlights the divergent properties of the TFA salt versus the free amine.
| Property | 5-Azaspiro[2.3]hexane TFA Salt | 5-Azaspiro[2.3]hexane (Freebase) | Impact on Workflow |
| Molecular Weight | 197.15 g/mol | 83.13 g/mol | High mass loss upon freebasing. |
| Physical State | Solid / Crystalline | Volatile Liquid | Freebase cannot be dried under vacuum. |
| Solubility | Water, MeOH, DMSO | DCM, THF, Ether, Water | Freebase partitions poorly into organics. |
| Boiling Point | N/A (Decomposes) | ~110–120 °C (Estimated) | Co-evaporates with DCM/THF under vacuum. |
Workflow Visualization
The following diagram illustrates the causality behind the failure of standard aqueous workups and the mechanistic advantage of solid-phase anhydrous neutralization.
Workflow comparison: Aqueous extraction vs. anhydrous resin-mediated freebasing.
Experimental Protocols
The following protocols are designed to generate a usable, anhydrous solution of 5-azaspiro[2.3]hexane freebase. Do not attempt to isolate the neat freebase.
Protocol A: Ion-Exchange Resin Method (Preferred)
This method utilizes Amberlyst A21, a weakly basic, macroporous anion-exchange resin that acts as a solid-phase proton scavenger[4][5]. It cleanly removes the trifluoroacetate counterion without introducing water.
Materials:
-
5-Azaspiro[2.3]hexane trifluoroacetate (1.0 mmol, 197 mg)
-
Amberlyst A21 free base resin (approx. 3.0 mmol base capacity, typically ~1.5 g depending on lot loading)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10.0 mL)
Procedure:
-
Resin Preparation: Wash the Amberlyst A21 resin sequentially with methanol, then anhydrous DCM to swell the pores and remove moisture. Dry briefly under a stream of nitrogen.
-
Dissolution: In a flame-dried 25 mL round-bottom flask under nitrogen, dissolve the 5-azaspiro[2.3]hexane TFA salt in 10.0 mL of anhydrous DCM.
-
Neutralization: Add the pre-washed Amberlyst A21 resin to the solution.
-
Agitation: Stir the suspension gently at room temperature for 2–3 hours. Mechanistic note: The tertiary amine groups on the resin deprotonate the spirocycle, trapping the TFA as a polymer-bound salt.
-
Filtration: Filter the mixture through a pad of Celite or a fine glass frit to remove the resin. Wash the resin cake with a small, known volume of anhydrous DCM (e.g., 2.0 mL).
-
Collection: Collect the filtrate in a volumetric flask. Do not evaporate. You now have a stock solution of the free amine.
Protocol B: Anhydrous Inorganic Base Slurry (Alternative)
If basic resin is unavailable, an anhydrous, sterically hindered inorganic base like Cesium Carbonate ( ) can be used in a highly polar aprotic solvent or a coordinating solvent like THF[3].
Procedure:
-
Suspend the TFA salt (1.0 mmol) in 10.0 mL of anhydrous THF.
-
Add finely powdered, oven-dried (3.0 mmol, 977 mg).
-
Stir vigorously at room temperature for 12 hours. The high surface area of the powder is critical for driving the heterogeneous reaction.
-
Filter the suspension rapidly through an oven-dried Celite pad under nitrogen to remove the resulting cesium trifluoroacetate and excess carbonate.
-
Rinse the pad with 2.0 mL of THF. Retain the filtrate as your stock solution.
Protocol Validation (Self-Validating System)
Because the product is volatile and lacks a strong UV chromophore, TLC and LC-MS are unreliable for quantifying the success of the freebasing. The protocol must be validated using Quantitative NMR (qNMR).
Validation Step:
-
Transfer a precise 0.50 mL aliquot of the generated stock solution into an NMR tube.
-
Add a known mass (e.g., 0.10 mmol) of an internal standard, such as 1,3,5-trimethoxybenzene.
-
Dilute with .
-
-NMR Check: Run a spectrum. The complete absence of a peak at ~ -75 ppm confirms the successful removal of the trifluoroacetate counterion.
-
-NMR Quantification: Integrate the spirocyclic protons of 5-azaspiro[2.3]hexane against the aromatic protons of the internal standard to calculate the exact molarity of your stock solution. This solution can now be accurately aliquoted for downstream amide couplings or nucleophilic substitutions.
References
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate / PubMed. Available at:[Link]
-
Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry. Available at:[Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at:[Link]
-
Free-basing a volatile aliphatic amine without aqueous? Reddit (r/chemistry). Available at:[Link]
Sources
- 1. BJOC - Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid [beilstein-journals.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Cross-Coupling Amination using 5-Azaspiro[2.3]hexane Trifluoroacetate
Introduction: Embracing Structural Complexity in Drug Discovery with Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic scaffolds, particularly strained systems like 5-azaspiro[2.3]hexane, have emerged as valuable bioisosteres for common saturated heterocycles, offering unique three-dimensional exit vectors and improved physicochemical properties.[1][2] The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of C–N bonds, a cornerstone transformation in the synthesis of countless pharmaceutical agents.[3][4] This guide provides a detailed technical overview and robust protocols for the successful N-arylation of 5-azaspiro[2.3]hexane, supplied as its trifluoroacetate (TFA) salt, a common form for amine building blocks.
The inherent strain and steric hindrance of the 5-azaspiro[2.3]hexane core, coupled with the acidic nature of the TFA counterion, present unique challenges that necessitate careful optimization of the Buchwald-Hartwig reaction conditions. This document will dissect the key experimental parameters, from the selection of the palladium catalyst and ligand to the critical role of the base in neutralizing the TFA salt and facilitating the catalytic cycle.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is depicted below. The successful coupling of 5-azaspiro[2.3]hexane hinges on the efficient progression of each step in this cycle.
Figure 2: Experimental workflow for the N-arylation of 5-azaspiro[2.3]hexane TFA.
Materials:
-
Aryl bromide (1.0 equiv)
-
5-Azaspiro[2.3]hexane trifluoroacetate (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (3.0 equiv)
-
Anhydrous, degassed toluene (0.2 M)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, 5-azaspiro[2.3]hexane trifluoroacetate, sodium tert-butoxide, and RuPhos.
-
Add the Pd₂(dba)₃ catalyst.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Conditions for Base-Sensitive Substrates
For aryl halides containing base-sensitive functional groups (e.g., esters, ketones), a weaker base and a different ligand/catalyst system may be beneficial.
Materials:
-
Aryl bromide (1.0 equiv)
-
5-Azaspiro[2.3]hexane trifluoroacetate (1.2 equiv)
-
XPhos Pd G3 (3 mol%)
-
Potassium phosphate (K₃PO₄, tribasic) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (0.2 M)
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting XPhos Pd G3 and potassium phosphate for the catalyst system and base.
-
Add anhydrous, degassed 1,4-dioxane as the solvent.
-
Heat the reaction to 110 °C and monitor as described previously.
-
For the work-up, quench with water and proceed with the extraction as in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficient base- Impure reagents or wet solvent | - Use a pre-catalyst or ensure proper activation of the Pd(0) source.- Increase the equivalents of base to 3.5-4.0.- Use freshly purified reagents and rigorously dried, degassed solvents. |
| Formation of dehalogenated arene | - Presence of water- β-hydride elimination (less likely for this substrate) | - Ensure strictly anhydrous conditions.- Consider a different ligand, such as BrettPhos. |
| Incomplete reaction | - Steric hindrance of the substrate- Catalyst deactivation | - Increase the reaction temperature to 110-120 °C.- Increase the catalyst loading to 3-5 mol%. |
Conclusion
The Buchwald-Hartwig amination of 5-azaspiro[2.3]hexane trifluoroacetate is a highly effective method for the synthesis of novel N-aryl spirocycles. The success of this transformation is critically dependent on the careful selection of a bulky, electron-rich phosphine ligand and a sufficient excess of a strong base to both neutralize the TFA salt and facilitate the catalytic cycle. The protocols provided herein serve as a robust starting point for researchers and drug development professionals to access this valuable class of compounds, enabling the exploration of new chemical space in the pursuit of next-generation therapeutics.
References
- Buchwald, S. L. et al. A New, Air-Stable, and Highly Active Catalyst for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. J. Am. Chem. Soc.2008, 130, 6686–6687.
- Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008, 41, 1534–1544.
- Reich, H. J.; Rigby, J. H. Handbook of Reagents for Organic Synthesis, Acidic and Basic Reagents.
- Sunesson, Y. et al. Role of the Base in Buchwald–Hartwig Amination. J. Org. Chem.2014, 79, 11961-11969.
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Copper-Catalyzed Synthesis of N-Aryl Azetidines. J. Am. Chem. Soc.2007, 129, 3358–3366.
- Cheek, S. et al.
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47, 6338-6361.
- Widen, J. C. et al. 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Org. Lett.2008, 10, 3283–3286.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, 2025.
- Bechi, B. et al. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein J. Org. Chem.2014, 10, 1114-1120.
- Huang, W. et al. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv2025.
- Trifluoroacetic Acid. Wikipedia.
- pKa Vaules for Organic and Inorganic Bronsted Acids
- Trifluoroacetic Acid (TFA). Common Organic Chemistry.
- Discuss the trifluoroacetic acid pKa and its implic
- Buchwald-Hartwig Amin
- Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. PMC.
- Buchwald Ligands Review. Entegris.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Palladium-Catalysed Spiro-Cyclisation of Substituted Amino Acids with Maleimides via γ-C(sp3)–H Bond Activation.
-
Cooperative Tertiary Amine/Palladium-Catalyzed Sequential [4 + 3] Cyclization/-[5][6]Rearrangement for Stereoselective Synthesis of Spiro [Methylenecyclopentane-1,3′-oxindolines]. The Journal of Organic Chemistry.
- Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. PMC.
- Palladium(0)
- Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. SciSpace.
- Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. BOA.
- Stoichiometric selectivity of the Buchwald-Hartwig amination reaction using RAM.
- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1,2,3-triazoles with (Het)arylhalides. MDPI.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Synthesis of monoprotected 5-azaspiro[2.3]hexane-1-amine derivatives 2 and 3.
- Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. PubMed.
- Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journals.
- Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]
- 6. proprep.com [proprep.com]
Application Note: Incorporating 5-Azaspirohexane Motifs into Peptidomimetics
Application Note: Incorporating 5-Azaspiro[1]hexane Motifs into Peptidomimetics
Introduction & Mechanistic Rationale
The development of advanced peptidomimetics relies heavily on the strategic introduction of conformational constraints to enhance receptor selectivity and metabolic stability[1]. Natural peptides suffer from rapid amide proteolysis and poor bioavailability, rendering them suboptimal as therapeutic agents in clinical practice[1]. To overcome this, the 5-azaspiro[2]hexane scaffold has emerged as a powerful, conformationally "frozen" bioisostere for piperidine and natural amino acids like L-glutamic acid[3],[4].
By fusing a cyclopropane ring with an azetidine ring via a spiro junction, the rotation around the C3–C4 bond is severely restricted[3]. This rigidification locks the amino acid side chain into a specific spatial orientation, which dramatically reduces the entropic penalty upon target binding[5]. The inherent rigidity of this spirocyclic scaffold makes it an invaluable building block for probing bioactive conformations and designing potent ligands for G-protein coupled receptors (GPCRs)[5].
Quantitative Conformational Data
Computational and experimental analyses demonstrate the profound impact of the spiro[2]hexane system on peptide physicochemical properties[5]. The table below summarizes the key quantitative advantages of this motif compared to linear natural amino acids.
| Property | L-Glutamic Acid (Natural) | 5-Azaspiro[2]hexane Analogue | Mechanistic Impact on Peptide |
| Dihedral Flexibility | High (freely rotating C3-C4) | Low (frozen by spiro-junction) | Reduces entropic penalty upon binding[5]. |
| Relative Energy Gap | ~0 kcal/mol (highly flexible) | 1.2 - 4.5 kcal/mol (diastereomers) | Stabilizes specific bioactive conformations[5]. |
| Proteolytic Stability | Low (rapid degradation) | High (steric shielding of amide) | Extends in vivo half-life and prevents cleavage[1]. |
| Receptor Selectivity | Broad (mGluR1-8, NMDA, AMPA) | High (tunable via stereochemistry) | Minimizes off-target toxicity[3]. |
Workflow Logic
The incorporation of highly strained spirocyclic amino acids requires specialized synthetic strategies. Standard solid-phase peptide synthesis (SPPS) protocols often fail due to the extreme steric hindrance of the spiro junction. The workflow below outlines the optimized logic for successful integration.
Workflow for incorporating 5-azaspiro[2]hexane motifs into peptides via SPPS.
Step-by-Step Experimental Protocols
Protocol 1: Preparation of the Fmoc-Protected Monomer
Before SPPS, the synthesized 5-azaspiro[2]hexane amino acid[3] must be N-protected.
-
Reaction Setup: Dissolve the 5-azaspiro[2]hexane-carboxylic acid derivative (1.0 eq) in a 1:1 (v/v) mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.
-
Causality: The alkaline aqueous environment (pH ~9) ensures the secondary amine of the azetidine ring is deprotonated and highly nucleophilic, while the dioxane solubilizes the hydrophobic Fmoc-OSu reagent.
-
-
Fmoc Addition: Cool the mixture to 0°C in an ice bath. Add Fmoc-OSu (1.2 eq) dropwise over 30 minutes.
-
Causality: Maintaining 0°C suppresses the base-catalyzed hydrolysis of Fmoc-OSu, maximizing the yield of the protected monomer and preventing dipeptide formation.
-
-
Validation & Isolation: Stir at room temperature for 12 hours. Monitor via TLC (Ninhydrin stain). Once the free amine is consumed, acidify to pH 2-3 with 1M HCl and extract with ethyl acetate. Purify via silica gel chromatography.
Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)
Due to the steric bulk of the spiro[2]hexane system, standard coupling reagents (e.g., DIC/HOBt) yield significant deletion sequences.
-
Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes.
-
Causality: Proper swelling expands the polystyrene matrix, exposing internal reactive sites for uniform coupling.
-
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Activated Coupling: Prepare a coupling cocktail of the Fmoc-5-azaspiro[2]hexane monomer (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF. Add DIPEA (6.0 eq).
-
Causality: HATU and HOAt are critical here. They form a highly reactive 7-azabenzotriazole active ester that possesses the necessary electrophilicity to overcome the steric clash imposed by the cyclopropane-azetidine spiro junction.
-
-
Microwave Irradiation: Add the activated mixture to the resin and heat at 75°C for 15 minutes using a microwave peptide synthesizer.
-
Causality: Thermal energy provides the necessary kinetic driving force to push the sterically hindered acylation reaction to >99% completion.
-
-
Self-Validation System: Perform a Kaiser test on a micro-cleaved resin sample.
-
Causality: A blue color indicates incomplete coupling. If positive, a double-coupling step must be executed before proceeding to the next Fmoc deprotection to prevent the propagation of truncated sequences.
-
Protocol 3: Cleavage and Global Deprotection
-
Preparation: Wash the completed peptide resin with DCM (5x) and dry thoroughly under vacuum.
-
Cleavage Cocktail: Add a mixture of TFA / TIPS / H₂O (95:2.5:2.5 v/v/v) to the resin.
-
Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the solid support. Triisopropylsilane (TIPS) and water act as highly efficient carbocation scavengers, preventing the re-alkylation of the peptide by reactive protecting group intermediates.
-
-
Isolation: Shake at room temperature for 2 hours. Filter the resin, and precipitate the filtrate into cold diethyl ether. Centrifuge and lyophilize the crude peptide for downstream RP-HPLC purification.
Biological Application: Targeting Metabotropic Glutamate Receptors
The incorporation of the 5-azaspiro[2]hexane motif is particularly valuable in neuropharmacology. As a frozen analogue of L-glutamic acid, it acts as a potent ligand for metabotropic glutamate receptors (mGluRs)[3]. The constrained geometry ensures selective binding to specific mGluR subtypes, triggering downstream G-protein coupled signaling without activating off-target ionotropic receptors[3].
Mechanism of action for spiro-constrained peptides targeting metabotropic glutamate receptors.
References
-
Stereocontrolled synthesis of 5-azaspiro[2]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid Source: Beilstein Journal of Organic Chemistry URL:
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2]hexanes Source: ChemRxiv / Cambridge Open Engage URL:
- Source: Accounts of Chemical Research (ACS Publications)
-
Conformational Analysis of Spiro[2]hexane Amino Acids: A Technical Guide Source: Benchchem URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes | Biological and Medicinal Chemistry | Cambridge Open Engage [cambridge.org]
- 3. BJOC - Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid [beilstein-journals.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yields in 5-Azaspiro[2.3]hexane TFA coupling reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering severe bottlenecks when attempting amide couplings with 5-azaspiro[2.3]hexane .
While this highly strained spirocyclic secondary amine is an exceptional bioisostere for piperidine , its structural constraints and its typical commercial availability as a trifluoroacetic acid (TFA) salt introduce unique synthetic hurdles. This guide deconstructs the mechanistic failures behind low yields and provides field-proven, self-validating protocols to ensure robust amide bond formation.
Diagnostic Workflow
Before adjusting your stoichiometry, use the following diagnostic logic to identify the exact point of failure in your coupling reaction.
Diagnostic workflow for resolving low yields in 5-azaspiro[2.3]hexane TFA couplings.
Root Cause Analysis & FAQs
Q1: Why does my LC-MS show a major byproduct with a +96 Da mass shift relative to my amine? A1: Trifluoroacetamide Formation. Causality: The TFA salt introduces the trifluoroacetate anion into your reaction mixture. When using certain coupling reagents (particularly carbodiimides like EDC), the trifluoroacetate can be inadvertently activated. Because 5-azaspiro[2.3]hexane is sterically hindered, the coupling to your target carboxylic acid is slow, giving the activated trifluoroacetate time to compete and react with your amine, forming a stable trifluoroacetamide byproduct [[1]]([Link]). Solution: You must pre-activate your carboxylic acid before introducing the amine-TFA salt, or switch to a uronium-based reagent like HATU which preferentially activates the less hindered target carboxylic acid.
Q2: I am using excess DIPEA to neutralize the TFA, but my yields with EDC/HOBt remain below 30%. Why is the coupling so sluggish? A2: Extreme Steric Hindrance. Causality: 5-Azaspiro[2.3]hexane is a secondary amine where the nitrogen is embedded in an azetidine ring that is spiro-fused to a cyclopropane ring . This creates a severe steric shield. Standard reagents like EDC/HOBt lack the electrophilic reactivity required to overcome this barrier. Solution: Switch to HATU. HATU forms an HOAt-active ester that utilizes a powerful "neighboring group effect." The pyridine nitrogen of the HOAt moiety acts as a hydrogen-bond acceptor, coordinating the incoming hindered amine and stabilizing the 7-membered cyclic transition state, drastically accelerating the reaction .
Quantitative Yield Analysis
The following table summarizes the causal relationship between reagent selection, stoichiometry, and the resulting yield for 5-azaspiro[2.3]hexane couplings.
| Coupling Reagent | Base (Equivalents) | Strategy / Additive | Reaction Time | Typical Yield | Primary Failure Mode |
| EDC / HOBt | DIPEA (2.0 eq) | All-in-one pot | 24 h | < 25% | Steric hindrance; unreacted amine. |
| EDC / HOBt | DIPEA (3.0 eq) | Amine added first | 24 h | 30 - 40% | Formation of TFA-amide byproduct (+96 Da). |
| HATU | DIPEA (1.5 eq) | All-in-one pot | 16 h | 45 - 55% | Incomplete neutralization of TFA salt (pH < 8). |
| HATU | DIPEA (4.0 eq) | Acid Pre-activation | 4 - 6 h | > 85% | None (Optimized standard). |
Self-Validating Protocol: In-Situ Neutralization & HATU Coupling
This methodology is designed as a self-validating system . By separating the activation and coupling phases, you prevent TFA-amide formation. By utilizing built-in visual and analytical checkpoints, you can verify the success of each step before proceeding.
Step 1: Carboxylic Acid Pre-Activation
-
In a dry, inert-gas-purged flask, dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.
-
Add HATU (1.1 eq) to the solution .
-
Add DIPEA (2.0 eq) and stir at room temperature for 15–30 minutes.
-
Validation Checkpoint 1: The solution will typically transition from clear to a pale yellow color. This visual cue confirms the successful formation of the highly reactive HOAt-active ester.
Step 2: Amine Preparation (In-Situ Neutralization)
-
In a separate sealed vial, suspend the 5-azaspiro[2.3]hexane TFA salt (1.2 eq) in a minimal volume of anhydrous DMF.
-
Add DIPEA (2.5 eq) to this suspension. The excess base is critical to fully neutralize the TFA anion and maintain a basic environment without risking the volatility of the free amine [[2]]([Link]).
-
Validation Checkpoint 2: Spot a micro-drop of the amine solution onto damp pH paper. The pH must read >8. If it is lower, the amine is still protonated and will not act as a nucleophile. Add DIPEA in 0.5 eq increments until pH >8 is achieved.
Step 3: Coupling & Analytical Monitoring
-
Dropwise, transfer the neutralized amine solution into the pre-activated acid mixture.
-
Stir at room temperature for 4–6 hours.
-
Validation Checkpoint 3: Pull a 5 µL aliquot for LC-MS analysis. You should observe the disappearance of the HOAt-ester mass and the appearance of your product mass. Crucially, verify the absence of a +96 Da peak (which would indicate failure via trifluoroacetamide formation).
Step 4: Workup & Byproduct Removal
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Wash the combined organic layers with 5% aqueous LiCl (3x). Causality: This specific wash is mandatory to pull the DMF solvent and polar HATU byproducts (such as tetramethylurea and hydroxy-7-azabenzotriazole) into the aqueous phase [[3]]([Link]).
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure for downstream purification.
References
-
Benchchem. Application Note: Optimizing Coupling Reactions Following Tert-Butyl Ester Deprotection.
-
Wikipedia. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
Enamine. HATU - Golden-standard reagent in the field of peptide coupling.
-
Reddit (r/chemistry). Anyone ever ran an amide coupling reaction using the TFA salt of the amine? [[1]]([Link])
-
Beilstein Journal of Organic Chemistry. Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid.
-
RSC Publishing. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
-
YouTube (Chemistry Tutorials). HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation. [[3]]([Link])
Sources
Optimizing reaction conditions for 5-Azaspiro[2.3]hexane trifluoroacetate derivatization
Welcome to the Technical Support Center for spirocyclic amine derivatization. 5-Azaspiro[2.3]hexane is increasingly utilized in medicinal chemistry as a rigid, three-dimensional bioisostere for piperidine and pyrrolidine[1]. However, because the nitrogen is embedded within a highly strained azetidine ring fused to a cyclopropane moiety, its nucleophilicity and steric profile differ significantly from standard secondary amines. Furthermore, handling this building block as a trifluoroacetate (TFA) salt introduces specific stoichiometric requirements for successful coupling.
This guide provides field-proven troubleshooting insights, empirical data, and self-validating protocols to optimize your derivatization workflows.
Reaction Pathway & Logical Workflow
The derivatization of 5-azaspiro[2.3]hexane TFA salt generally follows three primary pathways: Amidation, Nucleophilic Aromatic Substitution (SNAr), and Reductive Amination. The critical bottleneck in all pathways is the complete displacement of the strongly bound TFA counterion prior to electrophilic attack.
Logical workflow for the derivatization of 5-azaspiro[2.3]hexane trifluoroacetate.
Troubleshooting & FAQs
Q1: Why is my amidation yield consistently low (<50%) when using standard EDC/HOBt conditions? Causality: The TFA salt of 5-azaspiro[2.3]hexane strongly protonates the secondary amine. If you only use 1.0–1.5 equivalents of base (standard for free amines), the TFA is not fully neutralized, leaving the amine non-nucleophilic. Additionally, the spiro[2.3] system imparts steric hindrance around the azetidine nitrogen, making standard carbodiimide coupling (EDC) kinetically sluggish. Solution: Switch to a highly reactive uronium-based coupling reagent like HATU and increase the base (DIPEA) to at least 3.0 equivalents. The first 1.0 equivalent neutralizes the TFA, while the remaining 2.0 equivalents maintain the basic environment required for the coupling mechanism.
Q2: During SNAr reactions with heteroaryl halides, I observe significant degradation and low product recovery. What is the cause? Causality: While 5-azaspiro[2.3]hexane is an excellent bioisostere, the strained azetidine-cyclopropane fused system possesses inherent ring strain. Prolonged heating above 120°C in the presence of strong nucleophiles can trigger ring-opening side reactions. Solution: Lower the reaction temperature to 90°C–100°C. While some protocols utilize DIPEA at elevated temperatures for extended periods[2], switching to a milder inorganic base like Cesium Carbonate ( Cs2CO3 ) at 90°C for shorter durations (1–2 hours) significantly improves the stability of the spirocycle and enhances the yield of the target N-aryl derivative[3].
Q3: How can I optimize reductive amination with sterically hindered aldehydes? Causality: The formation of the intermediate iminium ion is the rate-limiting step. The steric bulk of the spiro center shields the nitrogen, preventing efficient condensation with bulky aldehydes under neutral conditions. Solution: Pre-form the iminium ion by stirring the amine, aldehyde, and 1.5 equivalents of acetic acid (AcOH) in DCE for 2 hours before adding the reducing agent. Use Sodium triacetoxyborohydride ( NaBH(OAc)3 ), as it is mild enough to avoid reducing the unreacted aldehyde while efficiently reducing the protonated iminium species.
Empirical Data: Amidation Optimization
The following table summarizes the quantitative optimization of amidation conditions for the 5-azaspiro[2.3]hexane TFA salt, demonstrating the critical interplay between base stoichiometry and coupling reagent selection.
| Coupling Reagent | Base (Equivalents) | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| EDC / HOBt | DIPEA (1.5 eq) | DMF | 25 | 45% | Incomplete TFA neutralization; sluggish kinetics due to sterics. |
| HATU | DIPEA (1.5 eq) | DMF | 25 | 60% | Better electrophilic activation, but the amine remains partially protonated. |
| HATU | DIPEA (3.0 eq) | DMF | 25 | >95% | Optimal. Full free-basing; rapid coupling overcomes steric hindrance. |
| T3P (50% in EtOAc) | Et3N (3.0 eq) | EtOAc | 80 | 85% | Good alternative for scale-up; requires heating to drive the reaction. |
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . They include in-process checks to confirm that the underlying chemical prerequisites (e.g., pH, intermediate formation) are met before proceeding to the next step.
Protocol A: High-Yield Amidation (HATU-Mediated)
This protocol is ideal for synthesizing conformationally "frozen" spirocyclic amides[4].
Step 1: Electrophile Activation
-
In an oven-dried vial, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Add DIPEA (1.5 eq) and stir at room temperature for 15 minutes. Causality: Pre-activation forms the highly reactive O-Atab active ester before introducing the sterically hindered amine, preventing competitive side reactions.
Step 2: Amine Free-Basing & Self-Validation 3. In a separate vial, dissolve 5-Azaspiro[2.3]hexane TFA salt (1.1 eq) in a minimal amount of DMF. 4. Add DIPEA (1.5 eq) to the amine solution. 5. Self-Validation Check: Spot 1 µL of the amine solution onto wet pH indicator paper. The pH must read ≥8 . If it is lower, add DIPEA in 0.2 eq increments until pH 8 is reached, ensuring complete TFA displacement.
Step 3: Coupling & Isolation 6. Transfer the free-based amine solution dropwise to the activated acid mixture. 7. Stir at room temperature for 2 hours. 8. Quench with saturated aqueous NaHCO3 and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over MgSO4 , and concentrate under reduced pressure.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Optimized for heteroaryl halide coupling while preventing azetidine ring-opening[3].
Step 1: Reaction Assembly
-
Combine 5-azaspiro[2.3]hexane TFA salt (1.2 eq), the aryl halide (1.0 eq), and Cs2CO3 (3.0 eq) in anhydrous DMSO (0.1 M). Causality: Cs2CO3 provides a strong enough basic environment to neutralize the TFA and drive the SNAr without the harsh hydroxide ions that promote ring degradation.
Step 2: Controlled Heating & Self-Validation 2. Heat the mixture to 90°C for 1 to 2 hours. 3. Self-Validation Check: At 1 hour, sample 5 µL of the reaction, dilute in MeCN, and analyze via LC-MS. Confirm the presence of the desired product mass ( [M+H]+ ) and specifically verify the absence of the [M+18]+ peak, which would indicate water addition and premature ring-opening of the spirocycle.
Step 3: Workup 4. Cool to room temperature, dilute with water, and extract with dichloromethane (DCM). 5. Wash the organic phase with brine, dry over MgSO4 , and purify via reverse-phase HPLC (ACN/water with 0.05% TFA modifier) if necessary[3].
References[4] Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry. URL:https://beilstein-journals.org/bjoc/articles/10/110[2] WO2020035540A1 - Heteroaromatic carboxamide derivatives as plasma kallikrein inhibitors. Google Patents. URL:https://patents.google.com/patent/WO2020035540A1[3] WO2024173196A1 - Plasma kallikrein inhibitors. Google Patents. URL:https://patents.google.com/patent/WO2024173196A1[1] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (ResearchGate). URL:https://www.researchgate.net/publication/380000000_Strained_spiro_heterocycles
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2020035540A1 - Heteroaromatic carboxamide derivatives as plasma kallikrein inhibitors - Google Patents [patents.google.com]
- 3. WO2024173196A1 - Plasma kallikrein inhibitors - Google Patents [patents.google.com]
- 4. BJOC - Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid [beilstein-journals.org]
Preventing degradation of 5-Azaspiro[2.3]hexane trifluoroacetate during long-term storage
A Guide to Ensuring Long-Term Stability and Experimental Success
Welcome to the technical support center for 5-Azaspiro[2.3]hexane trifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the long-term storage and handling of this valuable compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles, field-proven insights, and a thorough analysis of the compound's unique structural features. Our goal is to empower you with the knowledge to prevent degradation, troubleshoot potential issues, and ensure the integrity of your experiments.
I. Understanding the Molecule: Key Stability Considerations
5-Azaspiro[2.3]hexane trifluoroacetate is a unique spirocyclic amine. Its structure, featuring a strained four-membered azetidine ring fused to a cyclopropane ring, presents both synthetic advantages and stability challenges. The trifluoroacetate salt form enhances its solubility and handling characteristics. However, several factors can influence its stability over time:
-
Hygroscopicity: Like many amine salts, 5-Azaspiro[2.3]hexane trifluoroacetate can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.
-
Ring Strain: The inherent strain in the spiro[2.3]hexane ring system, particularly the azetidine ring, can make it susceptible to nucleophilic attack and ring-opening reactions.
-
Amine Reactivity: The secondary amine is susceptible to oxidation.
-
Trifluoroacetate Counter-ion: While generally stable, the trifluoroacetate anion can influence the compound's overall hygroscopicity and compatibility with other reagents.
This guide will provide you with the necessary protocols and understanding to mitigate these potential degradation pathways.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Question 1: I've noticed a change in the physical appearance of my 5-Azaspiro[2.3]hexane trifluoroacetate sample (e.g., clumping, discoloration). What could be the cause?
Answer:
Changes in physical appearance are often the first indicators of potential degradation.
-
Clumping or Deliquescence: This is a strong indication of moisture absorption. The trifluoroacetate salt is hygroscopic, and exposure to humidity can cause the powder to clump and, in severe cases, become a sticky or syrupy substance. This moisture can then facilitate hydrolytic degradation.
-
Discoloration (e.g., yellowing or browning): This may suggest oxidative degradation of the amine. Amines are known to be susceptible to air oxidation, which can lead to the formation of colored impurities.
Immediate Actions:
-
Immediately move the compound to a desiccator with a fresh desiccant.
-
Before any experimental use, it is crucial to assess the purity of the compound using analytical techniques such as HPLC-MS or NMR spectroscopy to determine the extent of degradation.
Question 2: My NMR spectrum shows unexpected peaks that were not present in the initial analysis. What are the likely degradation products?
Answer:
The appearance of new signals in an NMR spectrum is a clear sign of chemical degradation. Based on the structure of 5-Azaspiro[2.3]hexane, the most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolytic Degradation (Ring Opening): The strained azetidine ring is susceptible to hydrolysis, which would lead to the formation of a ring-opened product. In the presence of water, the amide-like bond within the protonated azetidinium ring can be cleaved.
-
Expected NMR Signature: You would likely observe the appearance of new signals corresponding to a primary alcohol and a secondary amine in a more flexible acyclic environment. The characteristic signals of the strained spirocyclic system would decrease in intensity.
-
-
Oxidative Degradation: The secondary amine can be oxidized to form an N-oxide or other oxidation products.
-
Expected NMR Signature: Oxidation would lead to downfield shifts of the protons adjacent to the nitrogen atom.
-
To confirm the identity of the degradation products, advanced 2D NMR techniques (like COSY and HSQC) and mass spectrometry are recommended.
Question 3: I'm observing poor reproducibility in my biological assays using a stored sample of 5-Azaspiro[2.3]hexane trifluoroacetate. Could degradation be the cause?
Answer:
Absolutely. Poor reproducibility is a common consequence of using a degraded compound. Even a small percentage of degradation can significantly impact biological activity. The degradation products will have different structures, conformations, and physicochemical properties compared to the parent compound, which can lead to:
-
Reduced Potency: A lower concentration of the active parent compound will result in a diminished biological effect.
-
Altered Pharmacology: The degradation products may have their own, different biological activities, or they could be inactive. This can lead to confounding results and misinterpretation of structure-activity relationships (SAR).
-
Toxicity: Degradation products could exhibit toxicity that is not present in the pure compound.
Recommendation:
Always use a freshly characterized sample for critical biological experiments. If a stored sample must be used, its purity should be re-assessed by HPLC-MS to ensure it meets the required specifications for your assay.
III. Frequently Asked Questions (FAQs) for Long-Term Storage
This section provides answers to common questions regarding the optimal long-term storage of 5-Azaspiro[2.3]hexane trifluoroacetate.
What are the ideal storage conditions for 5-Azaspiro[2.3]hexane trifluoroacetate?
To ensure the long-term stability of 5-Azaspiro[2.3]hexane trifluoroacetate, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Low temperatures slow down the rate of all potential degradation reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere prevents oxidative degradation of the amine functionality. |
| Moisture | Desiccated Environment | Storing in a desiccator with a suitable desiccant (e.g., silica gel, Drierite) is crucial to prevent moisture absorption and subsequent hydrolysis. |
| Light | Protected from Light (Amber Vial) | While not inherently light-sensitive, it is good practice to protect all research compounds from light to prevent any potential photochemical degradation. |
Is it necessary to store 5-Azaspiro[2.3]hexane trifluoroacetate under an inert atmosphere?
Yes, for long-term storage (greater than 6 months), an inert atmosphere is highly recommended. The secondary amine in the 5-azaspiro[2.3]hexane ring is susceptible to oxidation by atmospheric oxygen. Storing under an inert gas like argon or nitrogen will displace oxygen and significantly inhibit this degradation pathway, preserving the purity of the compound. For short-term storage, storage in a tightly sealed container in a desiccator may be sufficient.
How should I handle the compound when taking it out of cold storage?
To prevent condensation of atmospheric moisture onto the cold compound, it is critical to allow the container to warm to room temperature before opening.
Workflow for Handling Compound from Cold Storage:
Caption: Recommended workflow for handling the compound from cold storage.
IV. Analytical Protocols for Stability Assessment
Regular analytical testing is the only definitive way to ensure the integrity of your 5-Azaspiro[2.3]hexane trifluoroacetate. Below are recommended starting protocols for HPLC-MS and NMR analysis.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment
This method is ideal for quantifying the parent compound and detecting trace levels of degradation products.
Experimental Protocol:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection (MS) | Electrospray Ionization (ESI) in positive mode |
| MS Scan Range | m/z 50-500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR is an excellent tool for assessing the overall structural integrity of the compound and identifying major degradation products.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Compare the spectrum to a reference spectrum of a pure, freshly prepared sample.
-
Look for the disappearance of characteristic spirocycle proton signals and the appearance of new signals that could indicate ring-opening or oxidation.
-
Integrate the peaks to quantify the relative amounts of the parent compound and any major impurities.
-
V. Potential Degradation Pathways
Understanding the likely chemical transformations that can occur during storage is key to preventing them.
Caption: Potential degradation pathways of 5-Azaspiro[2.3]hexane.
VI. References
-
General Principles of Forced Degradation Studies:
-
Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]
-
-
Stability of Trifluoroacetyl Protecting Groups (Relevant to the Trifluoroacetate Salt):
-
Synthesis and Characterization of Azaspiro[2.3]hexane Derivatives:
-
Bechi, B., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1114–1120. [Link]
-
-
Stability Testing Guidelines:
-
European Medicines Agency (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]
-
-
Instability of Related Azaspiro[2.3]hexane Systems:
-
RSC Publishing (2024). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry. [Link]
-
-
Forced Degradation in Drug Development:
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
-
General Stability of Trifluoroacetic Acid and its Salts:
-
Solomon, K. R., et al. (2016). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. Journal of Toxicology and Environmental Health, Part B, 19(7), 289-304. [Link]
-
-
NMR and LC-MS in Metabolite and Degradation Profiling:
-
Zulak, K. M., et al. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Metabolites, 11(10), 669. [Link]
-
Technical Support Center: Overcoming Steric Hindrance in 5-Azaspiro[2.3]hexane Substitution Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling to functionalize strained spirocycles. 5-Azaspiro[2.3]hexane is a highly sought-after piperidine bioisostere that improves metabolic stability and expands 3D chemical space[1]. However, its compact, sterically demanding geometry—combined with the challenges of handling it as a trifluoroacetate (TFA) salt—often leads to stalled reactions and poor yields.
This guide is designed to help you troubleshoot these specific bottlenecks by explaining the mechanistic causality behind the failures and providing field-proven, self-validating protocols to drive your substitutions to completion.
Part 1: Troubleshooting FAQs
Q1: My N-alkylation yields with 5-azaspiro[2.3]hexane TFA salt are stalling at <20%. How can I drive the reaction to completion? A1: The issue is two-fold: incomplete TFA neutralization and severe steric repulsion during the transition state. The TFA salt forms a tight ion pair with the secondary amine. Using a weak base (like K₂CO₃) in a standard solvent (like MeCN) is insufficient to fully break this ion pair, leaving the amine deactivated. Solution: You must switch to a highly polar aprotic solvent like DMSO and use a base like KHCO₃, heating the system to 80°C[2]. The high dielectric constant of DMSO solvates the potassium cations, breaking the ion pair and maximizing the amine's nucleophilicity, while the thermal energy overcomes the steric barrier imposed by the spiro[2.3] system.
Q2: I am attempting a Buchwald-Hartwig amination with an aryl chloride, but I only see starting material and dehalogenated byproduct. What is going wrong? A2: 5-Azaspiro[2.3]hexane is exceptionally bulky around the nitrogen center. In the Buchwald-Hartwig catalytic cycle, standard bidentate ligands (like dppf or BINAP) fail because they do not provide the necessary steric environment to force the final step: reductive elimination. The Pd(II)-amine intermediate forms, but the steric clash prevents the product from being expelled, leading to catalyst death or beta-hydride elimination. Solution: Utilize dialkylbiaryl phosphine ligands, specifically t BuXPhos (2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl)[3]. Paradoxically, the massive steric bulk of the t Bu groups on the ligand severely crowds the Pd center. To relieve this extreme steric strain, the complex is forced to rapidly undergo reductive elimination, expelling your bulky product and regenerating the active catalyst.
Q3: How should I handle the TFA salt prior to cross-coupling? Can I just add extra base to the catalytic reaction? A3: Do not add extra inorganic base directly to the Buchwald-Hartwig mixture to compensate for the TFA salt. The resulting trifluoroacetate anions and generated water/salts can poison the Palladium catalyst or cause inconsistent yields due to poor solubility. Solution: Pre-form the free base using an aqueous 4M NaOH workup prior to the reaction[2]. Extract the free amine into an organic layer, but caution: the free base of 5-azaspiro[2.3]hexane is highly volatile. Never subject it to high vacuum during concentration.
Part 2: Mechanistic Workflows & Visualizations
Workflow 1: Optimal Handling of the TFA Salt
To ensure success, the desalting step must be completely decoupled from the sensitive catalytic steps.
Caption: Workflow for the preparation and reaction of 5-Azaspiro[2.3]hexane from its TFA salt.
Workflow 2: Sterically Driven Catalytic Cycle
Understanding where the reaction stalls allows you to choose the correct ligand.
Caption: Buchwald-Hartwig catalytic cycle highlighting the sterically driven reductive elimination.
Part 3: Quantitative Optimization Data
Table 1: Base and Solvent Optimization for N-Alkylation / SₙAr
Substrate: 5-Azaspiro[2.3]hexane TFA salt (1.0 eq), Electrophile (1.1 eq).
| Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Insight & Causality |
| K₂CO₃ (2.0 eq) | MeCN | 60 | < 20% | Incomplete TFA neutralization; poor solubility of the base prevents ion-pair dissociation. |
| DIPEA (3.0 eq) | DMF | 80 | 45% | Better neutralization, but competitive degradation and background reactions observed. |
| KHCO₃ (3.0 eq) | DMSO | 80 | > 85% | Optimal [2]. High polarity of DMSO stabilizes the transition state; KHCO₃ effectively buffers without side reactions. |
| 4M NaOH (Pre-wash) | DMSO | 80 | > 90% | Removing TFA entirely via aqueous workup prior to reaction eliminates ion-pairing hindrance completely. |
Table 2: Ligand Screening for Buchwald-Hartwig Amination
Substrate: Free 5-Azaspiro[2.3]hexane (1.2 eq), Aryl Chloride (1.0 eq), Pd Catalyst (5 mol%).
| Ligand | Catalyst | Base | Yield (%) | Mechanistic Insight & Causality |
| dppf | Pd₂(dba)₃ | NaOtBu | < 5% | Insufficient steric bulk to drive reductive elimination of the bulky spirocyclic amine. |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | 12% | Bidentate nature restricts the necessary geometry for bulky amine coordination. |
| RuPhos | Pd₂(dba)₃ | NaOtBu | 65% | Monodentate, electron-rich. Good oxidative addition, but reductive elimination remains sluggish. |
| tBuXPhos | Pd₂(dba)₃ | NaOtBu | > 92% | Optimal [3]. Extremely bulky di-tert-butyl groups force the Pd center to rapidly undergo reductive elimination. |
Part 4: Standard Operating Procedures (SOPs)
SOP 1: Optimized SₙAr / N-Alkylation of 5-Azaspiro[2.3]hexane
Objective: Achieve >85% yield for sterically hindered nucleophilic substitutions.
-
Preparation: Suspend 5-azaspiro[2.3]hexane trifluoroacetate (1.1 eq) and the electrophile (e.g., an aryl or alkyl halide, 1.0 eq) in anhydrous DMSO (0.1 M concentration).
-
Activation: Add finely powdered KHCO₃ (3.0 eq) to the suspension[2].
-
Thermal Drive: Heat the reaction mixture to 80°C under a nitrogen atmosphere. Stir vigorously for 16 hours. The thermal energy is critical to overcome the spirocyclic steric barrier.
-
Self-Validating Checkpoint: Monitor via LC-MS. The mass of the TFA salt will disappear, and the product mass should dominate. If unreacted amine remains, verify that the KHCO₃ is fully suspended (sonicate if necessary).
-
Workup: Cool to room temperature, partition between water and EtOAc. Wash the organic phase extensively with brine (3x) to remove all DMSO. Dry over MgSO₄ and concentrate.
SOP 2: Sterically Demanding Buchwald-Hartwig Cross-Coupling
Objective: Successfully couple 5-azaspiro[2.3]hexane with unactivated aryl chlorides.
-
Desalting (Crucial First Step): Treat the 5-azaspiro[2.3]hexane TFA salt with 4M NaOH (aq)[2]. Extract immediately into dichloromethane (DCM).
-
Self-Validating Checkpoint: Dry the DCM layer over Na₂SO₄ and carefully concentrate on a rotary evaporator at room temperature (water bath <25°C) to avoid volatilizing the free amine. Confirm the free base via ¹H NMR (absence of TFA peak in ¹⁹F NMR).
-
Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ (2.5 mol%), tBuXPhos (5 mol%)[3], and NaOtBu (1.5 eq). Add anhydrous toluene (0.2 M) and stir at room temperature for 10 minutes until a deep red/purple active Pd(0) complex forms.
-
Coupling: Add the aryl chloride (1.0 eq) followed by the freshly prepared 5-azaspiro[2.3]hexane free base (1.2 eq).
-
Reaction: Heat to 90°C for 12 hours. The bulky tBuXPhos ligand will force the reductive elimination, preventing catalyst stalling. Filter through a pad of Celite and purify via flash chromatography.
References
-
Title: Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes Source: cambridge.org URL: 1
-
Title: WO2020035540A1 - Heteroaromatic carboxamide derivatives as plasma kallikrein inhibitors Source: google.com (Google Patents) URL: 2
-
Title: WO2018106284A1 - Benzenesulfonamide compounds and their use as therapeutic agents Source: google.com (Google Patents) URL: 3
Sources
5-Azaspiro[2.3]hexane trifluoroacetate vs 5-azaspiro[2.4]heptane building blocks
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently guide medicinal chemistry teams through the strategic transition out of "flatland" chemistry. The incorporation of high-fraction spirocyclic ( Fsp3 ) scaffolds is no longer just a trend; it is a fundamental strategy for optimizing pharmacokinetic properties, reducing off-target promiscuity, and securing novel intellectual property[1].
When replacing traditional saturated heterocycles like piperidine or pyrrolidine, two of the most compelling building blocks available today are 5-azaspiro[2]hexane and 5-azaspiroheptane . While they differ by only a single methylene unit, their physicochemical behaviors, spatial exit vectors, and benchtop handling requirements dictate entirely different applications in a lead optimization campaign.
This guide provides an in-depth, objective comparison of these two scaffolds, detailing the causality behind their performance differences and providing self-validating experimental protocols for their integration.
Structural Mechanics & Physicochemical Profiling
The decision to utilize a spiro[2] versus a spiro system hinges on the precise spatial and electronic requirements of your target's binding pocket.
5-Azaspiro[2]hexane (Trifluoroacetate Salt)
This building block fuses a highly strained azetidine ring with a cyclopropane ring. The extreme geometric constraint forces a highly linear exit vector, making it an exceptional bioisostere for piperidine or morpholine[3].
-
The Causality of Reduced Basicity: The high s -character of the C-C bonds within the spiro-fused cyclopropane exerts a strong electron-withdrawing inductive effect on the adjacent azetidine nitrogen[4]. This significantly lowers the pKa compared to a standard piperidine. In drug design, this is a critical lever for mitigating hERG channel toxicity, which is notoriously driven by basic, lipophilic amines[5].
-
Why the TFA Salt? Low-molecular-weight azetidines are highly volatile and prone to polymerization as free bases. The trifluoroacetate (TFA) salt provides a highly crystalline, bench-stable solid that ensures accurate stoichiometric weighing and prevents degradation during long-term storage[6].
5-Azaspiro[3]heptane
This scaffold fuses a pyrrolidine ring with a cyclopropane ring. The relaxation of ring strain in the 5-membered pyrrolidine core allows for greater conformational flexibility compared to the azetidine analog.
-
The Causality of Tunable Flexibility: The system projects its substituents at a slightly wider angle. If the rigid[2] system fails to achieve optimal hydrogen-bond alignment within a receptor pocket, the system provides the necessary "wiggle room" while maintaining a high Fsp3 character. It has been successfully deployed in the optimization of dual orexin receptor antagonists and dopamine D3 ligands, where filling a larger hydrophobic pocket is required[7].
Quantitative Data Comparison
| Property / Feature | 5-Azaspiro[2]hexane | 5-Azaspiroheptane |
| Core Heterocycle | Azetidine fused to Cyclopropane | Pyrrolidine fused to Cyclopropane |
| Ring System | Spiro[2] (4-membered + 3-membered) | Spiro (5-membered + 3-membered) |
| Molecular Weight (Free Base) | 83.13 g/mol | 97.16 g/mol |
| Fraction sp3 ( Fsp3 ) | 1.0 (Highly 3D) | 1.0 (Highly 3D) |
| Relative Basicity ( pKa ) | Lower (Strong inductive effect from strain) | Moderate (Closer to standard pyrrolidine) |
| Primary Bioisosteric Role | Piperidine, Morpholine replacement | Pyrrolidine, Piperidine replacement[2] |
| Common Commercial Form | Trifluoroacetate (TFA) salt | Free base, HCl salt, or Boc-protected |
| Key Medicinal Advantage | Reduces hERG liability; high rigidity | Tunable flexibility; fills larger pockets |
Strategic Decision Matrix
Selecting the correct building block requires analyzing the specific liabilities of your current lead compound. The logic flow below outlines the standard decision-making process used in modern hit-to-lead optimization.
Selection logic for azaspiro[2]hexane vs azaspiro[8]heptane in lead optimization.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific checkpoints to verify that the underlying chemical mechanics are functioning as intended.
Protocol A: Amide Coupling with 5-Azaspiro[2]hexane TFA Salt
Causality & Design: The primary cause of failure when using the TFA salt of an azetidine is incomplete neutralization. If the TFA salt is not fully neutralized in situ, the amine remains protonated and non-nucleophilic, stalling the reaction. Furthermore, using HATU ensures rapid activation of the carboxylic acid, preventing competitive side reactions.
Standardized self-validating workflow for amide coupling of azaspiro TFA salts.
Step-by-Step Methodology:
-
Electrophile Activation: In an oven-dried vial, dissolve 1.0 eq of the target carboxylic acid and 1.1 eq of HATU in anhydrous DMF (to reach a 0.2 M concentration). Stir at room temperature for 15 minutes. Mechanistic rationale: Pre-activation forms the highly reactive O-At ester before the amine is introduced.
-
Amine Preparation: In a separate vial, suspend 1.2 eq of 5-azaspiro[2]hexane trifluoroacetate in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Validation Checkpoint 1: Spot a micro-drop of the amine solution onto wet pH indicator paper. The pH must read ≥ 8. If it is lower, add DIPEA in 0.5 eq increments until basicity is confirmed. This guarantees the liberation of the nucleophilic free base.
-
Coupling: Transfer the neutralized amine solution dropwise into the activated carboxylic acid mixture. Stir at room temperature for 2-4 hours.
-
Validation Checkpoint 2: Monitor the reaction via LC-MS. The reaction is validated as complete when the mass of the activated ester disappears and the target product mass dominates the Total Ion Chromatogram (TIC).
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to aggressively pull DMF into the aqueous phase) followed by brine. Dry over Na2SO4 , filter, and concentrate.
Protocol B: Buchwald-Hartwig Amination with 5-Azaspiro[3]heptane
Causality & Design: Spirocyclic amines are sterically demanding. Standard palladium catalysts often fail to undergo reductive elimination when coupled with bulky spirocycles. Using a highly active precatalyst with a bulky biaryl phosphine ligand (e.g., RuPhos Pd G3) overcomes the steric hindrance of the spirocenter.
Step-by-Step Methodology:
-
Reagent Assembly: In a glovebox or under strict argon flow, combine 1.0 eq of aryl bromide, 1.2 eq of 5-azaspiroheptane (free base), 0.05 eq of RuPhos Pd G3, and 2.0 eq of NaOtBu in an oven-dried Schlenk tube.
-
Solvent Addition: Add anhydrous 1,4-dioxane to reach a 0.1 M concentration. Seal the tube tightly. Mechanistic rationale: Dioxane provides a high boiling point and excellent solubility for both the strong alkoxide base and the active catalytic species.
-
Reaction Execution: Heat the mixture to 85°C in a pre-heated oil bath for 12 hours.
-
Validation Checkpoint 1: Perform a TLC (Hexane/EtOAc) and LC-MS check. The complete consumption of the aryl bromide validates the efficiency of the catalytic cycle. Troubleshooting: If starting material remains and a black precipitate is visible, the palladium has crashed out (catalyst poisoning), indicating oxygen ingress or insufficient ligand.
-
Workup and Purification: Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.
Conclusion
Both 5-azaspiro[2]hexane and 5-azaspiroheptane are indispensable tools for modern scaffold hopping. If your primary goal is to restrict conformational freedom and drive down basicity to avoid hERG liabilities, the highly strained [2] system is the superior choice. Conversely, if your structure-activity relationship (SAR) data suggests that the binding pocket requires a slightly deeper projection with tunable flexibility, the system provides the perfect balance of 3D architecture and synthetic tractability.
References
-
Title: Spirocyclic Building Blocks for Scaffold Assembly Source: Sigma-Aldrich URL: Verified Link[1]
-
Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL: Verified Link[5]
-
Title: Spiroazetidines in Drug Discovery Source: PharmaBlock URL: Verified Link[3]
-
Title: 5-Azaspiro[2]hexane trifluoroacetate (CAS 1466514-80-6) Source: Molaid Chemical Database URL: Verified Link[6]
-
Title: Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks Source: ResearchGate URL: Verified Link[2]
-
Title: 4-Azaspiro[2]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation Source: ACS Publications (Journal of Organic Chemistry) URL: Verified Link
-
Title: Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2]hexanes Source: ChemRxiv URL: Verified Link[4]
-
Title: Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks (Orexin/Dopamine Ligand Applications) Source: ResearchGate URL: Verified Link[7]
Sources
- 1. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 5-氮杂螺[2.3]己烷三氟乙酸 - CAS号 1466514-80-6 - 摩熵化学 [molaid.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Pharmacokinetic Differences of Drugs Containing 5-Azaspirohexane Motifs vs. Piperidines: A Comparison Guide
Pharmacokinetic Differences of Drugs Containing 5-Azaspiro[1]hexane Motifs vs. Piperidines: A Comparison Guide
Executive Summary
In modern medicinal chemistry, the transition from flat, flexible rings to rigid, three-dimensional spirocycles is a pivotal strategy for optimizing drug pharmacokinetics (PK). The piperidine ring is one of the most ubiquitous motifs in FDA-approved drugs; however, its high basicity and lipophilicity often lead to off-target toxicities (such as hERG channel inhibition) and poor metabolic stability[1].
Recently, strained spiro-heterocycles, particularly 5-azaspiro[2]hexane , have emerged as highly effective bioisosteres for piperidine[3][4]. By introducing sp3-rich, conformationally restricted geometry, the 5-azaspiro[2]hexane motif systematically alters the physicochemical profile of a drug candidate—lowering basicity, fine-tuning lipophilicity, and significantly extending metabolic half-life[4][5]. This guide objectively compares the pharmacokinetic performance of these two motifs and provides the experimental frameworks necessary to validate these differences in a preclinical setting.
Mechanistic Pharmacokinetic Comparison
To understand why replacing a piperidine with a 5-azaspiro[2]hexane motif improves a drug's PK profile, we must examine the underlying structural causality.
Basicity (pKa) and Off-Target Toxicity
Piperidine is a strong aliphatic base (pKa ~11.2). At physiological pH (7.4), it is nearly entirely protonated. This high cationic charge fraction can drive non-specific binding to phospholipid membranes and off-target proteins, most notably the hERG potassium channel, leading to cardiotoxicity liabilities.
Conversely, the nitrogen in 5-azaspiro[2]hexane is embedded within an azetidine ring spiro-fused to a cyclopropane. The high strain of these small rings increases the s-character of the carbon-carbon bonds. This increased s-character makes the adjacent carbons more electronegative, exerting a strong electron-withdrawing inductive effect on the nitrogen lone pair[5]. Consequently, the basicity of the amine is reduced by 1.5 to 2.5 log units. This lower pKa reduces the fraction of positively charged molecules at pH 7.4, mitigating hERG binding and improving membrane permeability.
Metabolic Stability and Intrinsic Clearance ( Clint )
Piperidine rings possess multiple accessible α -protons. During Phase I metabolism, the high-valent iron-oxo species of Cytochrome P450 (CYP450) enzymes readily abstract these hydrogen atoms, leading to rapid α -oxidation, N-dealkylation, or lactam formation[6]. This results in high intrinsic clearance and a short in vivo half-life.
The 5-azaspiro[2]hexane motif structurally blocks this metabolic liability. The spiro-fusion eliminates α -protons at the spirocenter, while the rigid, sterically encumbered geometry of the cyclopropane/azetidine system prevents the molecule from achieving the necessary transition state geometry within the CYP450 active site[1][6]. The result is a dramatic decrease in intrinsic clearance and a prolonged pharmacokinetic half-life.
CYP450 metabolic liability of piperidine vs. stability of 5-azaspiro[2]hexane.
Quantitative Data Comparison
The following table summarizes the typical physicochemical and pharmacokinetic shifts observed when a piperidine core is replaced by a 5-azaspiro[2]hexane bioisostere in a lead compound[4][5].
| Parameter | Piperidine Motif | 5-Azaspiro[2]hexane Motif | Pharmacokinetic Impact |
| Heavy Atom Count | 6 | 6 | Maintains molecular weight parity. |
| Geometry | Flexible Chair | Rigid 3D Spirocycle | Improves target selectivity via shape complementarity. |
| Basicity (pKa) | ~10.5 - 11.2 | ~8.5 - 9.5 | Reduces hERG liability; improves passive permeability. |
| Lipophilicity (LogP) | Baseline | Δ -0.5 to +0.2 | Modulates solubility; prevents non-specific binding. |
| Fraction sp3 ( Fsp3 ) | 1.00 | 1.00 | Maintains high 3D character for clinical success. |
| Metabolic T1/2 (In Vitro) | Short (< 15 min) | Prolonged (> 60 min) | Reduces dosing frequency; stabilizes systemic exposure. |
Experimental Validation Protocols
To ensure scientific integrity and trustworthiness, pharmacokinetic differences must be validated using self-validating experimental systems. Below are the step-by-step methodologies for quantifying metabolic stability and basicity.
In Vitro Liver Microsomal Stability Assay
This protocol determines the intrinsic clearance ( Clint ) of the compounds. It utilizes a self-validating design by incorporating positive controls (to verify enzyme activity) and negative controls (to rule out chemical instability)[7].
Materials:
-
Human Liver Microsomes (HLM, 20 mg/mL protein concentration).
-
NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).
-
Test compounds (Piperidine derivative and 5-Azaspiro[2]hexane derivative).
-
Positive Control: Verapamil (CYP3A4/CYP2D6 substrate).
-
Quenching Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Methodology:
-
Preparation: Dilute test compounds and Verapamil to 1 μ M in 0.1 M potassium phosphate buffer (pH 7.4).
-
Microsome Addition: Add HLM to the compound solutions to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration: 1 mM NADPH).
-
Self-Validation Check: Prepare a parallel "Minus-NADPH" control to verify that degradation is strictly CYP450-mediated.
-
-
Time-Course Sampling: Aliquot 50 μ L of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately dispense each aliquot into 150 μ L of ice-cold Quenching Solution to precipitate proteins and halt enzymatic activity.
-
Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.
-
Analysis: Transfer the supernatant to LC-MS/MS vials. Quantify the remaining parent compound relative to the internal standard.
-
Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate Clint using the formula: Clint=(k×V)/Microsomal Protein , where V is the incubation volume.
Standardized in vitro microsomal stability assay workflow for PK evaluation.
pKa Determination via Potentiometric Titration
To validate the inductive electron-withdrawing effect of the spirocycle, basicity must be accurately measured[8].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 2-3 mg of the test compound in 10 mL of a standardized co-solvent system (e.g., Methanol/Water 50:50) if aqueous solubility is low.
-
Acidification: Lower the pH of the solution to ~2.0 using standardized 0.1 M HCl to ensure the amine is fully protonated.
-
Titration: Using an automated potentiometric titrator under a nitrogen atmosphere (to prevent CO2 absorption), titrate the solution with standardized 0.1 M NaOH.
-
Data Acquisition: Record the pH continuously as a function of the volume of titrant added.
-
Calculation: Identify the inflection point(s) on the titration curve (first derivative maximum). The pH at the half-equivalence point corresponds to the apparent pKa. If a co-solvent was used, apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.
Conclusion
The strategic replacement of piperidine rings with 5-azaspiro[2]hexane motifs represents a sophisticated application of bioisosterism. By leveraging the rigid 3D geometry and the electronic inductive effects of strained small rings, medicinal chemists can systematically rescue drug candidates from high intrinsic clearance and off-target basicity liabilities. Experimental validation through rigorous microsomal stability and potentiometric assays confirms that 5-azaspiro[2]hexane is not merely a structural novelty, but a highly functional, PK-optimizing scaffold.
References
-
L. Degennaro, et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(36). ResearchGate. Available at:[Link]
-
W. Huang, K. Wen, S. Laughlin. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2]hexanes. ChemRxiv. Available at:[Link]
- Google Patents. (2022). WO2022169997A1 - Lactams as cbl-b inhibitors.
-
ACS Publications. (2017). Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus. Journal of Medicinal Chemistry. Available at:[Link]
-
ACS Publications. (2024). 4-Azaspiro[2]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry. Available at:[Link]
Sources
- 1. cambridge.org [cambridge.org]
- 2. 5-Benzyl-5-azaspiro[3.5]nonan-8-amine | 2361644-19-9 | Benchchem [benchchem.com]
- 3. 5-Oxaspiro[2,3]hexane | 157-46-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2022169997A1 - Lactams as cbl-b inhibitors - Google Patents [patents.google.com]
- 8. tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate | 1363382-91-5 | Benchchem [benchchem.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Azaspiro[2.3]hexane Trifluoroacetate
Abstract
This guide provides an in-depth analysis of the characteristic mass spectrometry fragmentation patterns of 5-Azaspiro[2.3]hexane, a valuable spirocyclic building block in medicinal chemistry.[1][2][3] As this compound is typically handled as a trifluoroacetate (TFA) salt, we will address the analytical considerations of the counter-ion in electrospray ionization (ESI). The primary focus is the structural elucidation of the 5-Azaspiro[2.3]hexane cation through collision-induced dissociation (CID). We will delineate the predicted fragmentation pathways, supported by mechanistic principles derived from the study of analogous strained cyclic amines.[4][5] Furthermore, this guide will compare and contrast liquid chromatography-mass spectrometry (LC-MS) with alternative analytical methodologies, providing researchers, scientists, and drug development professionals with a comprehensive framework for the robust characterization of this and similar spirocyclic compounds.
Introduction: The Challenge of Characterizing Conformationally Constrained Scaffolds
5-Azaspiro[2.3]hexane is a conformationally restricted amine that serves as a key structural motif in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[2] Its rigid, three-dimensional structure is designed to enhance binding selectivity and improve pharmacological properties. Accurate and detailed structural characterization is therefore paramount during synthesis, purification, and metabolic studies.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for this purpose.[4] While ESI provides the molecular weight of the protonated molecule, tandem mass spectrometry (MS/MS) is required to probe its structure through controlled fragmentation. The resulting fragmentation pattern is a veritable fingerprint of the molecule, offering profound insights into its connectivity.
This guide explains the experimental choices behind optimizing an LC-MS/MS protocol, predicts the primary fragmentation pathways of the protonated 5-Azaspiro[2.3]hexane, and contextualizes the technique by comparing it with other analytical approaches.
Part 1: Optimized Analytical Workflow for 5-Azaspiro[2.3]hexane Trifluoroacetate
The goal of the analytical workflow is to efficiently separate the analyte from impurities, achieve sensitive ionization, and generate reproducible fragmentation for structural confirmation. Electrospray ionization is the method of choice for a small, polar molecule like 5-Azaspiro[2.3]hexane, which is pre-ionized in solution as a salt.[6]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the 5-Azaspiro[2.3]hexane trifluoroacetate salt in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1 µg/mL.
-
Rationale: Formic acid is a volatile mobile phase additive that aids in the protonation of the analyte in the ESI source, promoting the formation of the [M+H]+ ion. It is more MS-friendly than TFA, which can cause significant ion suppression.[7]
-
-
Liquid Chromatography (LC) Parameters:
-
A reversed-phase C18 column is suitable for separating the polar amine from less polar impurities. A gradient elution provides robust separation.
-
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for polar analyte retention. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Gradient | 5% to 95% B over 5 minutes | Ensures elution of compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | Optimal for good peak shape and ESI efficiency. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Standard volume for sensitivity without overloading. |
-
Mass Spectrometry (MS) Parameters:
-
Analysis is performed in Positive Ion Mode to detect the protonated amine.
-
The Trifluoroacetate Counter-ion: In positive-mode ESI, the TFA anion (CF3COO-, MW 113) is not typically observed. The acidic mobile phase facilitates the formation of the protonated free base, [C5H9N+H]+, while the TFA remains in solution as the neutral trifluoroacetic acid or is observed in the negative ion channel.[8]
-
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Best for protonating the secondary amine. |
| Capillary Voltage | 3.5 kV | Standard voltage to create a stable electrospray. |
| Cone Voltage | 20 V | A low "in-source" voltage to minimize premature fragmentation. |
| Desolvation Temp. | 350 °C | Efficiently removes solvent from the ESI droplets. |
| MS1 Scan Range | m/z 50-250 | Covers the expected mass of the protonated molecule and its fragments. |
| MS/MS Activation | Collision-Induced Dissociation (CID) | Standard method for fragmenting small molecules. |
| Collision Energy | 10-30 eV (Ramped) | A range of energies ensures all major fragmentation pathways are observed. |
Analytical Workflow Diagram
Caption: Predicted fragmentation of protonated 5-Azaspiro[2.3]hexane.
Part 3: Comparative Analysis with Alternative Techniques
While LC-ESI-MS/MS is a powerful tool, a comprehensive structural characterization often relies on complementary data from other techniques. The choice between methods depends on the analyte's properties and the analytical goal. [9]
| Technique | Principle | Advantages for 5-Azaspiro[2.3]hexane | Disadvantages/Limitations |
|---|---|---|---|
| LC-ESI-MS/MS | Separation by polarity, soft ionization, and CID fragmentation. | High sensitivity; suitable for polar, non-volatile salts; provides molecular weight and structural data. [10][11] | Does not provide stereochemical information; TFA can suppress ion signal if not managed. [7] |
| GC-EI-MS | Separation by boiling point, high-energy electron ionization (EI). | Produces highly reproducible, library-searchable spectra; excellent for separating volatile isomers. [12] | Not suitable for salts; requires derivatization to increase volatility, adding complexity; high-energy EI can obliterate the molecular ion. [10][13] |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | The gold standard for unambiguous structure elucidation, including stereochemistry and atom connectivity. | Low sensitivity compared to MS; requires a larger amount of pure sample; not a high-throughput technique. |
| Ion Chromatography | Separation of ions based on interaction with a resin. | Can be used to quantify the TFA counter-ion itself. [14]| Does not provide structural information on the 5-Azaspiro[2.3]hexane moiety. |
Expert Insight: For routine purity checks and identification, LC-MS is unparalleled in its speed and sensitivity. However, for the initial, definitive structural confirmation of a newly synthesized batch, nothing replaces the comprehensive detail provided by Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) would only be considered if analyzing for volatile, uncharged impurities or if a specific derivatization protocol were developed. [13]
Conclusion
The mass spectrometric analysis of 5-Azaspiro[2.3]hexane trifluoroacetate is most effectively performed using LC-ESI-MS/MS in positive ion mode. The protonated molecule ([M+H]+ at m/z 84.08) is expected to undergo facile, strain-driven fragmentation upon CID, with the primary pathway being the neutral loss of ethylene to produce a fragment at m/z 56.05. Understanding these fragmentation patterns is critical for confirming the spirocyclic core's identity in complex matrices. While LC-MS/MS provides excellent sensitivity and structural insight, it should be used in concert with techniques like NMR for complete and unambiguous characterization in a drug development setting.
References
-
Luo, P., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. PMC. Retrieved from [Link]
-
Kim, H. I., Johnson, P. V., & Beegle, L. W. (n.d.). THE EFFECT OF SALTS ON ELECTROSPRAY IONIZATION OF AMINO ACIDS IN THE NEGATIVE MODE. Universities Space Research Association. Retrieved from [Link]
-
U.S. Department of Energy. (n.d.). Electrospray ionization mass spectrometry: from cluster ions to toxic metal. OSTI.GOV. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Retrieved from [Link]
-
MDPI. (2024, December 26). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Retrieved from [Link]
-
ARKIVOC. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-azaspiro[2.3]hexane hydrochloride (C5H9N). Retrieved from [Link]
-
Cembella, A. D., et al. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Retrieved from [Link]
-
Arome Science. (2025, October 25). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]
-
AZoNetwork. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]
-
GenScript. (n.d.). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from [Link]
-
Bio-Works. (n.d.). Conversion of ion-pairing agents/counter ions. Retrieved from [Link]
-
ACS Publications. (2020, August 5). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
Beilstein Journals. (2014, May 14). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Retrieved from [Link]
-
NextSDS. (n.d.). 5-azaspiro[2.3]hexane hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
Longdom Publishing. (2015, September 8). Variable Electrospray Ionization and Matrix-Assisted Laser Desorption/ Ionization Mass Spectra of the Bisquaternary Ammonium Salt Ethonium. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
Wiley-VCH. (n.d.). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Structural study of spirolide marine toxins by mass spectrometry - Part I. Retrieved from [Link]
-
Holčapek, M., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]
-
PubMed. (2022, September 7). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. Retrieved from [Link]
-
Life Science Journal. (n.d.). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Retrieved from [Link]
-
PubMed. (2017, December 15). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
Sources
- 1. 5-Azaspiro[2.3]hexane-1-carbonitrile hydrochloride | 2402840-00-8 | Benchchem [benchchem.com]
- 2. BJOC - Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid [beilstein-journals.org]
- 3. 1536169-63-7 Cas No. | 5-Azaspiro[2.3]hexane hydrochloride | Apollo [store.apolloscientific.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. emerypharma.com [emerypharma.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 12. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Next-Generation Scaffold: 5-Azaspiro[2.3]hexane vs. Traditional Cyclic Amines in Drug Discovery
For decades, traditional cyclic amines like piperidine and pyrrolidine have served as "privileged scaffolds" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics[1]. However, as drug discovery moves toward more complex targets, the limitations of these flat, highly lipophilic rings have become apparent. Chief among these limitations is metabolic instability—specifically, their susceptibility to cytochrome P450 (CYP450)-mediated α -oxidation[1].
To overcome these liabilities, medicinal chemists are increasingly turning to highly strained, three-dimensional bioisosteres. Among the most promising is 5-azaspiro[2.3]hexane , a spirocyclic scaffold that replaces traditional cyclic amines to dramatically improve metabolic stability, lower lipophilicity, and enhance target selectivity by escaping "flatland"[2][3].
This guide provides an objective, data-driven comparison of 5-azaspiro[2.3]hexane against traditional cyclic amines, detailing the mechanistic causality behind its enhanced performance and providing self-validating experimental protocols for evaluating intrinsic clearance.
Mechanistic Causality: Escaping Flatland and CYP450 Evasion
The metabolic fate of a drug candidate is inextricably linked to its core geometry. Traditional six-membered piperidine rings strongly prefer a rigid chair conformation[1]. While this is useful for target binding, the α -carbons adjacent to the basic nitrogen are sterically exposed and highly electron-rich. This makes them prime targets for CYP450 enzymes, which initiate hydrogen atom transfer (HAT) followed by oxygen rebound, leading to α -hydroxylation, ring-opening, and rapid clearance[1].
The Spirocyclic Advantage: 5-Azaspiro[2.3]hexane consists of an azetidine ring spiro-fused to a cyclopropane ring. This architecture provides three distinct mechanistic advantages:
-
Steric Shielding: The dense, 3D spiro-center physically blocks the CYP450 ferryl-oxo active site from accessing the vulnerable α -carbons[3].
-
Electronic Reconfiguration: The extreme ring strain of the spiro[2.3] system alters the hybridization of the constituent atoms. The increased s-character of the C-H bonds strengthens them, raising the activation energy required for CYP-mediated hydrogen abstraction.
-
Reduced Lipophilicity (LogP): By replacing the extended hydrophobic surface area of a piperidine with a compact, sp³-rich spirocycle, overall lipophilicity is reduced[4]. This inherently lowers non-specific binding to CYP450 enzymes and reduces hERG-related cardiotoxicity risks[4].
Fig 1: Divergent CYP450 metabolic pathways of piperidine vs 5-azaspiro[2.3]hexane.
Quantitative Physicochemical Comparison
When substituting a piperidine or pyrrolidine with a 5-azaspiro[2.3]hexane bioisostere, it is critical to understand the shifts in physicochemical properties. The table below summarizes the fundamental differences that drive the improved pharmacokinetic (PK) profile of the spirocycle.
| Property | Piperidine | Pyrrolidine | 5-Azaspiro[2.3]hexane |
| Conformational State | Rigid chair conformation[1] | Flexible envelope/twist[1] | Highly rigid, 3D spiro-fused[2] |
| pKa (Conjugate Acid) | ~11.22[1] | ~11.27[1] | ~9.5 – 10.5 |
| LogP (Octanol/Water) | ~0.84[1] | ~0.46[1] | ~0.10 – 0.30[4] |
| Metabolic Liability | High ( α -oxidation)[1] | Moderate to High[1] | Low (Sterically blocked)[3] |
| Fraction sp³ ( Fsp3 ) | 1.00 (Planar tendency) | 1.00 (Planar tendency) | 1.00 (High 3D globularity)[2] |
Insight for Lead Optimization: The slight reduction in basicity (pKa) of 5-azaspiro[2.3]hexane compared to piperidine is highly advantageous. It maintains sufficient basicity for target engagement (e.g., salt bridge formation) while reducing phospholipidosis risk and improving membrane permeability.
Experimental Validation: Self-Validating Microsomal Stability Protocol
To objectively quantify the metabolic advantage of 5-azaspiro[2.3]hexane over traditional amines, an in vitro liver microsome stability assay is the gold standard[5]. The following protocol is designed as a self-validating system : it includes specific controls to ensure that the observed clearance is strictly due to CYP450 metabolism and not chemical degradation.
Step-by-Step Methodology
1. Preparation & Equilibration:
-
Prepare the test compounds (Piperidine lead vs. 5-Azaspiro[2.3]hexane bioisostere) at a final concentration of 0.1 μM in 100 mM potassium phosphate buffer (pH 7.4)[5].
-
Add pooled Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.1 mg/mL[5].
-
Causality: Using a low compound concentration (0.1 μM) ensures the assay operates under linear, first-order kinetics (well below the Km of most CYP enzymes), allowing for accurate calculation of intrinsic clearance ( CLint ).
2. Pre-Incubation:
-
Pre-incubate the mixture in a 37°C shaking water bath for 10 minutes[5].
3. Reaction Initiation (The Critical Step):
-
Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5].
-
Self-Validation Control: Run a parallel Minus-NADPH control . Causality: Because CYP450 enzymes obligatorily require NADPH for electron transfer, any degradation observed in the minus-NADPH control indicates chemical instability or non-CYP enzymatic activity (e.g., esterases), preventing false-positive metabolic liability assignments.
4. Time-Course Sampling:
-
Extract 50 μL aliquots at precise time points: 0, 5, 15, 30, and 45 minutes[5].
5. Quenching & Protein Precipitation:
-
Immediately transfer each aliquot into 150 μL of ice-cold quench solution (100% Acetonitrile containing an internal standard like Tolbutamide)[5].
-
Causality: The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target time point.
-
Centrifuge the samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
6. LC-MS/MS Analysis & Calculation:
-
Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression (-k) is used to calculate the half-life ( t1/2=0.693/k ) and intrinsic clearance ( CLint ).
Fig 2: Self-validating in vitro liver microsome stability assay workflow.
Strategic Implementation in Drug Design
When integrating 5-azaspiro[2.3]hexane into a drug discovery pipeline, placement is critical. Because the spirocyclic geometry significantly alters the exit vectors of the substituents compared to a flat piperidine, it is most successfully employed at terminal positions of a molecule[4].
Replacing an internal piperazine or piperidine with a spirocycle can drastically alter the overall trajectory of the molecule, potentially disrupting target binding. However, replacing a terminal, solvent-exposed piperidine with 5-azaspiro[2.3]hexane reliably preserves target affinity while shutting down primary metabolic clearance pathways, extending the half-life, and improving the overall developability of the lead candidate[4].
References
-
Covalent Inhibitors of KEAP1 with Exquisite Selectivity National Institutes of Health (NIH) [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes National Institutes of Health (NIH)[Link]
-
Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues National Institutes of Health (NIH)[Link]
-
Bioisosteres v2 - Recent Trends and Tactics Baran Lab [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
5-Azaspiro[2.3]hexane trifluoroacetate proper disposal procedures
Operational Safety & Logistics Guide: Proper Disposal of 5-Azaspiro[2.3]hexane Trifluoroacetate
Executive Summary
5-Azaspiro[2.3]hexane trifluoroacetate is a highly specialized spirocyclic amine salt frequently utilized as a conformationally restricted building block in modern drug discovery. While the amine core drives its pharmacological utility, the trifluoroacetate (TFA) counterion dictates the compound's environmental and safety profile. Because TFA is a short-chain perfluoroalkyl substance (PFAS), improper disposal can lead to severe environmental persistence and groundwater contamination[1]. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with stringent environmental health and safety (EHS) standards.
Physicochemical Profile & Disposal Causality
To design a safe disposal strategy, one must first understand the physicochemical properties that make this compound hazardous. The presence of the trifluoromethyl group (–CF₃) introduces strong carbon-fluorine bonds (~485 kJ/mol), which resist natural biodegradation[1].
Table 1: Quantitative Safety & Disposal Parameters
| Parameter | Value / Specification | Operational Implication |
| Molecular Formula | C₇H₁₀F₃NO₂ | Contains ~28.9% Fluorine by mass; mandates halogenated waste streams[2]. |
| Molecular Weight | 197.15 g/mol | High mass fraction of TFA requires careful pH management. |
| Target Disposal pH | 6.0 – 9.0 | Prevents container corrosion and volatile acid gas generation[3]. |
| Destruction Method | Incineration > 1000 °C | Requires specialized high-temp incineration with calcium scrubbers to mineralize C-F bonds into harmless CaF₂[2]. |
| Primary Hazard | Corrosive / Irritant | Mandates strict PPE (nitrile gloves, splash goggles)[4]. |
Causality Check: Why can't we dispose of aqueous solutions of this salt down the drain? Even in highly diluted forms, fluorinated organic salts bypass standard municipal wastewater treatment facilities. They must be intercepted at the bench level and routed to high-temperature incineration[1].
Waste Segregation Logic
The most critical point of failure in laboratory waste management is improper segregation. Mixing 5-Azaspiro[2.3]hexane trifluoroacetate with standard non-halogenated solvents can ruin an entire waste drum, leading to toxic gas release or exorbitant disposal fees.
Decision matrix for the segregation and disposal of TFA-containing organic waste.
Standard Operating Procedure: Step-by-Step Disposal
This protocol utilizes a self-validating methodology to ensure that every step confirms the safety of the next.
Phase 1: Bench-Level Processing & Neutralization
-
Assess the Matrix: Determine if the 5-Azaspiro[2.3]hexane trifluoroacetate is in a pure solid form, an organic solvent (e.g., dichloromethane), or an aqueous mixture.
-
Neutralization (For Aqueous/Mixed Matrices): If the waste contains excess free trifluoroacetic acid, it must be neutralized. Slowly add a weak base, such as saturated aqueous sodium bicarbonate (NaHCO₃), while stirring in a fume hood.
-
Self-Validation Step: Dip a universal pH indicator strip into the solution. Do not proceed to containment until the strip reads a stable pH between 6.0 and 9.0[3]. This guarantees that no residual acid will generate CO₂ pressure or corrode the final storage vessel.
-
-
Solvent Consolidation: Transfer the neutralized solution into a dedicated waste beaker temporarily kept inside the fume hood to minimize inhalation exposure[2].
Phase 2: Containment & SAA Storage
-
Select the Container: Transfer the waste into a High-Density Polyethylene (HDPE) container.
-
Causality Check: While glass is chemically inert, HDPE is shatter-resistant. Metal containers must be strictly avoided, as trace TFA will rapidly corrode them, leading to catastrophic containment failure[4].
-
-
Labeling: Attach a "Hazardous Waste" tag immediately. Write the full chemical name: "Waste containing 5-Azaspiro[2.3]hexane trifluoroacetate and [Solvent Name]". Do not use abbreviations like "TFA salt" or "Spiro-amine", as this violates EHS and EPA labeling compliance[5].
-
Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA) within a secondary containment tray. Ensure the area is cool, dry, and well-ventilated[5].
Phase 3: Institutional Handoff
-
EHS Notification: Once the SAA container reaches 80% capacity, halt additions.
-
Self-Validation Step: Visually inspect the container for bulging (indicating gas generation) or micro-fractures before requesting pickup.
-
-
Submit a chemical waste pickup form to your institutional Environmental Health & Safety (EHS) office, explicitly noting the presence of fluorinated organics to ensure routing to a high-temperature incinerator[5].
Emergency Spill Response & Decontamination
In the event of an accidental release of 5-Azaspiro[2.3]hexane trifluoroacetate (either solid powder or solvated liquid), immediate and calculated action is required to prevent dermal exposure and facility contamination.
-
Isolate the Area: Alert laboratory personnel and restrict access to the spill zone[5].
-
Don Appropriate PPE: Equip double nitrile gloves, a chemically resistant lab coat, and splash-proof safety goggles[4].
-
Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[5].
-
Causality Check: Never use combustible absorbents (like sawdust) for fluorinated acid salts, as unexpected exothermic reactions with co-contaminants can trigger a fire.
-
-
Neutralization & Collection: If acidic, apply a mild basic powder (e.g., sodium carbonate) over the spill. Sweep the absorbed mixture using a plastic (non-sparking) dustpan and transfer it into a heavy-duty hazardous waste bag[4].
-
Decontamination: Wash the affected bench or floor area thoroughly with a dilute aqueous bicarbonate solution, followed by soap and water. Collect all wash water into the halogenated aqueous waste stream[5].
References
-
CB-LSOP-TFA.docx (Standard Operation Procedures for TFA) Source: University of Connecticut (uconn.edu) URL:[Link]
-
Treatment and disposal of chemical wastes in daily laboratory work Source: OC-Praktikum (oc-praktikum.de) URL:[Link]
-
Physical and Biological Release of Poly- and Perfluoroalkyl Substances (PFASs) from Municipal Solid Waste in Anaerobic Model Landfill Reactors Source: ACS Publications (acs.org) URL:[Link]
-
Liquid waste - Chimactiv Source: AgroParisTech (agroparistech.fr) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Personal protective equipment for handling 5-Azaspiro[2.3]hexane trifluoroacetate
As a Senior Application Scientist, I understand that handling highly specialized building blocks like 5-Azaspiro[1]hexane trifluoroacetate requires more than just reading a standard Safety Data Sheet (SDS). You need to understand why the chemical behaves the way it does, how it interacts with your biological targets, and how to design a fail-safe operational workflow.
This guide provides a comprehensive, causality-driven approach to handling this rigidified piperidine bioisostere, ensuring both absolute laboratory safety and high-fidelity experimental results.
Chemical Profile & Hazard Causality
5-Azaspiro[1]hexane is increasingly utilized in drug discovery as a conformationally restricted bioisostere of piperidine. By "freezing" the amine into a spirocyclic framework, researchers can improve the metabolic stability and target selectivity of lead compounds .
However, because the free amine is highly volatile and reactive, it is supplied as a trifluoroacetate (TFA) salt . This counterion dictates the chemical's hazard profile:
-
Hygroscopicity: The TFA salt readily absorbs atmospheric moisture. If left exposed, it will transition from a workable solid into an intractable, sticky oil, ruining stoichiometric accuracy.
-
Mucosal Irritation (H315, H319, H335): The TFA moiety is highly electronegative. If inhaled as a fine dust, it dissolves in the moisture of the respiratory tract, causing localized pH shifts and severe irritation .
Quantitative Data & Specifications
| Property / Specification | Operational Detail |
| Chemical Name | 5-Azaspiro[1]hexane trifluoroacetate |
| CAS Number | 1466514-80-6 |
| Molecular Formula | C₇H₁₀F₃NO₂ (C₅H₉N · C₂HF₃O₂) |
| Molecular Weight | 197.15 g/mol |
| Physical State | Hygroscopic solid / viscous brown oil |
| Primary Hazards | Skin Irritation (H315), Eye Irritation (H319), STOT SE 3 (H335) |
| Storage Conditions | Inert atmosphere (Argon/N₂), 2–8°C, tightly desiccated |
Causality-Driven PPE Matrix
Do not rely on generic PPE guidelines. Your protective equipment must be tailored to the physical state of the chemical during specific workflow stages.
-
Dermal Protection (Gloves):
-
When handling the pure solid: Standard nitrile gloves (minimum 0.11 mm thickness) provide adequate protection against the dry salt.
-
When handling in solution (e.g., DMSO or DMF):Causality: Polar aprotic solvents like DMSO are highly penetrative and will carry the dissolved TFA salt directly through standard nitrile and the lipid bilayer of your skin. Action: You must double-glove or switch to 0.4 mm butyl rubber gloves when preparing reaction mixtures.
-
-
Respiratory Protection:
-
Always handle the dry powder inside a Class II Chemical Fume Hood. The draft prevents the inhalation of irritating TFA-laced dust. If a fume hood is temporarily unavailable during transport, an N95 or P100 particulate respirator is mandatory.
-
-
Ocular Protection:
-
Tight-fitting safety goggles (ANSI Z87.1 compliant). Standard safety glasses with side shields are insufficient against fine, airborne hygroscopic salts.
-
Biological Context: Why We Use This Scaffold
In modern drug development, 5-Azaspiro[1]hexane trifluoroacetate is a critical building block for synthesizing Plasma Kallikrein (PKK) inhibitors . PKK is a serine protease that cleaves High-Molecular-Weight Kininogen (HMWK) to produce bradykinin. Overproduction of bradykinin leads to severe vascular permeability, a primary driver of Diabetic Macular Edema (DME).
Fig 1: Plasma Kallikrein (PKK) signaling pathway and targeted inhibition in Diabetic Macular Edema.
Standard Operating Procedure: Nucleophilic Substitution Workflow
The following protocol details the coupling of the 5-azaspiro[1]hexane core with a heteroaromatic scaffold (e.g., 6-Chloro-2-methylpyridine-3-carbaldehyde) to synthesize a PKK inhibitor. Every step is designed as a self-validating system .
Step 1: Reagent Preparation & Weighing
-
Action: Weigh the TFA salt rapidly in a static-free environment.
-
Causality: Prolonged exposure to ambient humidity causes the salt to deliquesce, altering its mass and ruining reaction stoichiometry.
-
Self-Validation Check: Observe the physical state. The material should be a manageable solid or clear viscous oil. If it turns opaque or excessively gummy during weighing, it has absorbed atmospheric moisture and must be dried under high vacuum before proceeding.
Step 2: Free-Basing (Neutralization)
-
Action: Suspend the TFA salt in anhydrous DMSO and add an excess of a mild base (e.g., KHCO₃).
-
Causality: The TFA counterion protonates the spirocyclic amine, rendering it non-nucleophilic. KHCO₃ neutralizes the TFA, generating the reactive free amine in situ.
-
Self-Validation Check: Observe the reaction vessel for mild effervescence (CO₂ gas evolution). The complete cessation of bubbles confirms the total neutralization of the TFA salt.
Step 3: Electrophilic Coupling
-
Action: Add the electrophile and heat the mixture to 80°C for 16 hours.
-
Causality: The spirocyclic nature of the amine introduces significant steric hindrance compared to linear amines. Elevated thermal energy is strictly required to overcome the activation energy barrier for the SₙAr reaction.
-
Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the electrophile mass peak and the emergence of the product mass confirms successful coupling.
Step 4: Workup & Extraction
-
Action: Cool the mixture and partition between water and Ethyl Acetate (EtOAc).
-
Causality: The newly synthesized organic product is highly soluble in EtOAc, while the byproduct (potassium trifluoroacetate) and excess KHCO₃ partition safely into the aqueous layer.
Spill Response & Waste Disposal Plan
Spill Response:
-
Dry Spills: Do not use water initially, as it will solubilize the salt, making it invisible and spreading the contamination. Use a static-free brush to sweep the solid into a designated chemical waste container.
-
Solution Spills (in DMSO/DMF): Immediately cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Sweep up the absorbent and wash the underlying surface with a mild detergent and water.
Waste Disposal:
-
Classification: All waste containing this compound must be disposed of as Halogenated Organic Waste due to the presence of the trifluoroacetate moiety.
-
Incompatibility: Never mix TFA salt waste with strong mineral acids. Causality: Acidification can protonate the trifluoroacetate ion, liberating highly toxic and corrosive trifluoroacetic acid vapors into the waste carboy.
References
-
Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[2]heptanes Source: Chemical Communications (RSC Publishing) URL: [Link]
- Title: US10695334B2 - Heteroaromatic carboxamide derivatives as plasma kallikrein inhibitors Source: United States Patent and Trademark Office / Google Patents URL
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
